sodium 6-hydroxyheptanoate
Description
BenchChem offers high-quality sodium 6-hydroxyheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium 6-hydroxyheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;6-hydroxyheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3.Na/c1-6(8)4-2-3-5-7(9)10;/h6,8H,2-5H2,1H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKBXVSCNKEDIU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Thermodynamic Stability of Sodium 6-Hydroxyheptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, safety, and efficacy. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of sodium 6-hydroxyheptanoate, a model sodium salt of a hydroxy fatty acid. We delve into the foundational principles of thermodynamic stability, present detailed protocols for key analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and explore the power of computational modeling in predicting stability. By synthesizing experimental rigor with theoretical insights, this document serves as a valuable resource for scientists dedicated to ensuring the robustness and quality of pharmaceutical compounds.
Introduction: The Imperative of Thermodynamic Stability in Pharmaceutical Development
In the pharmaceutical industry, the journey from a promising molecule to a market-approved drug is fraught with challenges, chief among them being the assurance of the compound's stability. Stability testing is a critical regulatory requirement, providing essential evidence on how a drug substance's quality changes over time under the influence of environmental factors like temperature, humidity, and light.[1][2] This endeavor is fundamentally a study of the compound's thermodynamics.
Defining Thermodynamic vs. Kinetic Stability
It is crucial to distinguish between thermodynamic and kinetic stability. A compound is thermodynamically stable if it exists in its lowest possible energy state under a given set of conditions. In contrast, a compound can be kinetically stable (or metastable) if a large energy barrier prevents it from converting to a more stable form, even if that conversion is thermodynamically favorable. For a drug substance, understanding both is vital, but thermodynamic stability provides the ultimate benchmark for its intrinsic robustness.
Implications for Shelf-Life, Efficacy, and Safety
The thermodynamic properties of an API dictate its physical and chemical integrity. An unstable compound can degrade, leading to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties like solubility and dissolution rate.[3] A comprehensive thermodynamic evaluation is therefore vital in the early stages of drug development to guide formulation strategies and establish a reliable re-test period or shelf life, ensuring patient safety and therapeutic efficacy.[4]
Introducing Sodium 6-Hydroxyheptanoate: A Model Compound
While specific research on sodium 6-hydroxyheptanoate is not extensively published, its structure as a sodium salt of a hydroxylated fatty acid makes it an excellent model for a class of compounds encountered in pharmaceutical development. Its functional groups—a carboxylate salt and a hydroxyl group—present specific potential degradation pathways and stability challenges that warrant a thorough investigation.
Physicochemical Characterization of Sodium 6-Hydroxyheptanoate
A foundational understanding of the molecule's properties is a prerequisite for any stability study.
Molecular Structure and Properties
Sodium 6-hydroxyheptanoate is the sodium salt of 6-hydroxyheptanoic acid. While extensive experimental data is not available in public literature, its basic properties can be computed. For the closely related and better-documented compound, sodium 6-hydroxyhexanoate, the molecular formula is C6H11NaO3 and the molecular weight is approximately 154.14 g/mol .[5] We can expect similar fundamental properties for the heptanoate analogue.
Table 1: Predicted Physicochemical Properties of Sodium 6-Hydroxyheptanoate
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C7H13NaO3 | - |
| Molecular Weight | 172.17 g/mol | - |
| SMILES | C(CCC(C)O)C(=O)[O-].[Na+] | - |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Computation |
| Hydrogen Bond Acceptors | 3 (from the carboxylate and hydroxyl oxygens) | Computation |
| Predicted pKa (of parent acid) | ~4.8 | Group Contribution Methods |
Note: These values are estimations based on chemical structure and data from similar compounds.
Experimental Assessment of Thermodynamic Stability
Thermal analysis techniques are the workhorses of stability assessment, providing direct measurement of a material's response to heat.
Core Principles: Enthalpy, Entropy, and Gibbs Free Energy
The thermodynamic stability of a system is ultimately described by the Gibbs Free Energy equation:
ΔG = ΔH - TΔS
Where:
-
ΔG is the change in Gibbs Free Energy (a negative value indicates a spontaneous process).
-
ΔH is the change in Enthalpy (heat absorbed or released).
-
T is the temperature in Kelvin.
-
ΔS is the change in Entropy (a measure of disorder).
Experimental techniques aim to measure these parameters, particularly the enthalpy changes associated with physical transitions (like melting) or chemical events (like decomposition).
Thermal Analysis Techniques
DSC is a powerful technique that measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program. It is invaluable for identifying melting points, glass transitions, and enthalpies of transition.[6][7]
Causality Behind Experimental Choices: The choice of heating rate is a critical parameter. A slower rate (e.g., 5-10 °C/min) provides better resolution of thermal events but can be time-consuming. A faster rate may be used for initial screening but can cause a shift in the observed transition temperatures. The use of a hermetically sealed pan is essential when studying hydrates or samples that may release volatiles, to prevent mass loss from affecting the heat flow measurement.
Step-by-Step Protocol for DSC Analysis:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards like indium and tin.
-
Sample Preparation: Accurately weigh 3-5 mg of sodium 6-hydroxyheptanoate into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid. For this compound, which may be hygroscopic, a hermetic (airtight) pan is recommended to prevent water loss during heating.
-
Instrument Setup: Place the sample pan in the DSC cell and an empty, sealed reference pan in the reference position.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature beyond any expected transitions (e.g., 300 °C).
-
Use a nitrogen purge gas (e.g., 50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic (melting) or exothermic (decomposition) events. Integrate the peak area to determine the enthalpy of the transition (ΔH).
TGA continuously measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is essential for determining thermal stability, decomposition temperatures, and quantifying volatile content like water or residual solvents.[9][10][11]
Causality Behind Experimental Choices: The choice of atmosphere is crucial. An inert atmosphere (nitrogen) is used to study the intrinsic thermal decomposition of the material. In contrast, an oxidative atmosphere (air or oxygen) is used to assess the compound's stability against oxidation, which is a common degradation pathway.
Step-by-Step Protocol for TGA Analysis:
-
Calibration: Calibrate the TGA balance using standard weights and verify temperature accuracy with certified magnetic standards (Curie point standards).
-
Sample Preparation: Place 5-10 mg of sodium 6-hydroxyheptanoate into a tared TGA pan (platinum or ceramic pans are common).
-
Instrument Setup: Place the pan onto the TGA's microbalance.
-
Thermal Program:
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C) to ensure complete decomposition.
-
Use a controlled purge gas (e.g., nitrogen at 50 mL/min).
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of a mass loss step indicates the beginning of decomposition. The derivative of this curve (DTG curve) shows the temperature of the maximum rate of mass loss.
Workflow Diagram for Experimental Stability Assessment
Caption: Workflow for assessing the thermodynamic stability of a new API.
Computational Approaches for Stability Prediction
While experimental methods are the gold standard, computational chemistry offers powerful predictive tools that can guide and accelerate development.
Introduction to Quantum Chemical Methods
Methods like Density Functional Theory (DFT) can calculate the electronic structure of a molecule, from which thermodynamic properties can be derived.[12] These in silico approaches can predict heats of formation, model reaction pathways, and help identify the most likely degradation products before extensive lab work is undertaken.
Predicting Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) is a key measure of a molecule's intrinsic stability. Group contribution methods and more sophisticated quantum chemical calculations can provide estimates of this value.[13][14] Machine learning models are also emerging as a powerful tool to predict thermodynamic properties for organic salts based on their structure.[15]
Logical Diagram of Computational Workflow
Caption: A computational workflow for predicting thermodynamic stability.
Factors Influencing the Stability of Sodium 6-Hydroxyheptanoate
The stability of a drug substance is not solely an intrinsic property but is heavily influenced by its environment.
Effect of Temperature
As demonstrated by TGA and DSC, temperature is a critical factor. The thermal decomposition of related polyhydroxyalkanoates often proceeds via a non-radical chain scission reaction (cis-elimination).[16][17] For sodium 6-hydroxyheptanoate, elevated temperatures could initiate decarboxylation or reactions involving the hydroxyl group.
Impact of pH and Excipient Compatibility
The pH of a formulation can significantly impact the stability of carboxylic acid drugs and their salts.[3] While the sodium salt form is generally stable, formulation with acidic excipients could protonate the carboxylate, potentially altering solubility and stability. Compatibility studies with common excipients are a mandatory part of pre-formulation development.
Potential Degradation Pathways
Based on its structure, several degradation pathways can be hypothesized for sodium 6-hydroxyheptanoate.
Caption: Hypothesized degradation pathways for sodium 6-hydroxyheptanoate.
Conclusion: A Holistic Approach to Stability Assessment
Ensuring the thermodynamic stability of a pharmaceutical compound like sodium 6-hydroxyheptanoate is a multi-faceted endeavor that forms a critical part of the drug development process, as outlined by regulatory bodies like the ICH.[1][18] A successful stability program integrates robust experimental techniques like DSC and TGA with predictive computational models. This holistic approach not only satisfies regulatory requirements but also builds a deep, causal understanding of the molecule's behavior. By elucidating intrinsic stability, identifying potential degradation pathways, and understanding environmental influences, researchers can design robust formulations and define appropriate storage conditions, ultimately safeguarding the quality, safety, and efficacy of the final medicinal product.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 23670195, Sodium 6-hydroxyhexanoate. Available from: [Link].
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Chaires, J. B. (2011). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 6(1), 1-10. Available from: [Link].
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link].
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NETZSCH Analyzing & Testing. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link].
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Haq, M. A., et al. (2015). DSC Studies on Organic Melting Temperature Standards. ResearchGate. Available from: [Link].
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Bordes, P., et al. (2006). Thermal Degradation of Poly(3-hydroxyalkanoates): Preparation of Well-Defined Oligomers. Polymer Degradation and Stability, 91(12), 3040-3049. Available from: [Link].
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Cordfunke, E. H. P., et al. (1977). Thermodynamics of the actinoid elements. Part 6. The preparation and heats of formation of some sodium uranates(VI). Journal of the Chemical Society, Dalton Transactions, (17), 1641-1644. Available from: [Link].
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Al-Nahary, T. T., et al. (2008). Thermal stability of anti-rheumatic pharmaceutical drugs parecoxib sodium and valdecoxib. Journal of Thermal Analysis and Calorimetry, 93(1), 177-181. Available from: [Link].
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Torontech. (2023). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Available from: [Link].
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Pérez-Rivero, C., et al. (2019). Polyhydroxyalkanoates from a Mixed Microbial Culture: Extraction Optimization and Polymer Characterization. Polymers, 11(7), 1163. Available from: [Link].
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TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Available from: [Link].
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link].
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Gligorich, K. M., & Sigman, M. S. (2022). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. Accounts of Chemical Research, 55(15), 2115-2127. Available from: [Link].
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Wilding, W. V., et al. (2007). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive. Available from: [Link].
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Carrasco, F., et al. (2006). Thermal stability of polyhydroxyalkanoates. Journal of Applied Polymer Science, 100(3), 2111-2121. Available from: [Link].
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Auriga Research. (n.d.). Thermogravimetric Analysis (TGA). Available from: [Link].
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Wang, L., et al. (2021). Study on the synthesis of nano-hydroxyapatite assisted by sodium dodecyl sulfate significantly enhances the adsorption performance of rhodamine B. RSC Advances, 11(48), 30161-30171. Available from: [Link].
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Reading, M. (1995). Temperature calibration of differential scanning calorimeters. Journal of Thermal Analysis, 45(5), 833-841. Available from: [Link].
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Bynum, K., et al. (2009). Thermodynamic stability assessment of a colloidal iron drug product: sodium ferric gluconate. Journal of Pharmaceutical Sciences, 98(10), 3846-3857. Available from: [Link].
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Shapera, E., et al. (2024). Machine learning assisted prediction of organic salt structure properties. npj Computational Materials, 10(1), 1-9. Available from: [Link].
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Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link].
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ResolveMass Laboratories. (2024). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available from: [Link].
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European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link].
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Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. Available from: [Link].
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Sajjad, W., et al. (2022). Bacterial Cellulose/Poly(vinyl alcohol)/Chitosan Films. Polymers, 14(1), 1-17. Available from: [Link].
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Ghodssi, S. M., & Grandfield, K. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Visualized Experiments, (74), e4235. Available from: [Link].
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ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link].
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Chen, J., et al. (2021). Rapid preparation of binary mixtures of sodium carboxylates as anodes in sodium-ion batteries. Journal of Materials Chemistry A, 9(18), 11253-11261. Available from: [Link].
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Volova, T. G., et al. (2021). Biodegradable Polyhydroxyalkanoates with a Different Set of Valerate Monomers: Chemical Structure and Physicochemical Properties. Polymers, 13(18), 3096. Available from: [Link].
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Aanerud, T., & Sjöblom, J. (2005). Synthesis of Hydroxy Sulfonate Surfactants. Molecules, 10(9), 1174-1181. Available from: [Link].
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Basco, J. K., et al. (2021). Thermodynamic Properties of Molten Salts Measured by DSC. INIS-IAEA. Available from: [Link].
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Lee, H., et al. (2023). Theoretical Calculations of Organic Salts and Their Correlation with Proton Conductivity. ACS Applied Polymer Materials, 5(6), 4467-4475. Available from: [Link].
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Shinde, V. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Available from: [Link].
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Riniker, S., & van Gunsteren, W. F. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 112(11), 5803-5837. Available from: [Link].
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Aanerud, T., & Sjöblom, J. (2005). Synthesis of Hydroxy Sulfonate Surfactants. MDPI. Available from: [Link].
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SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link].
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Kabo, G. J., et al. (2010). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical & Engineering Data, 55(11), 4583-4598. Available from: [Link].
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Role of Sodium 6-Hydroxyheptanoate in Pharmaceutical Intermediates
Executive Summary: The Biodegradability Imperative
Sodium 6-hydroxyheptanoate (CAS 85893-54-5) has emerged from the obscurity of general aliphatic salts to become a strategic intermediate in the design of biodegradable lipid nanoparticles (LNPs) and bioresorbable polyesters .
Historically viewed merely as a hydrolysis product of methylated lactones, its value has surged with the advent of mRNA therapeutics. Its structural uniqueness lies in the position of the hydroxyl group: located at the C6 position of a C7 chain, it forms a secondary alcohol . This feature allows for the creation of ester linkages that are sterically distinct from standard primary esters, offering "tunable" hydrolysis rates in vivo—a critical parameter for reducing the accumulation toxicity of ionizable lipids used in vaccine and gene therapy delivery.
Chemical Architecture & Functional Logic
Structural Identity[1]
-
IUPAC Name: Sodium 6-hydroxyheptanoate[1]
-
Molecular Formula:
[1][2][3] -
Chirality: The C6 carbon is a stereocenter. In advanced pharmaceutical applications, the enantiopurity (typically R-isomer for biological mimicry or specific polymer tacticity) is paramount.
The "Tunable Tail" Mechanism
In the context of drug delivery, Sodium 6-hydroxyheptanoate serves as a precursor to biodegradable hydrophobic tails .
When incorporated into an ionizable lipid (the core component of LNPs), the 6-hydroxyheptanoate motif introduces an ester bond within the lipid tail.
-
Without this bond: Lipids are metabolically stable and can accumulate in the liver, leading to hepatotoxicity after repeated dosing.
-
With this bond: Endogenous esterases cleave the lipid tail. The positioning of the hydroxyl at C6 (a secondary alcohol) creates a steric environment that modulates this cleavage—fast enough to prevent accumulation, but slow enough to ensure the LNP survives the journey to the target cell.
Synthesis & Manufacturing Workflows
The synthesis of high-purity Sodium 6-hydroxyheptanoate typically proceeds via the Baeyer-Villiger Oxidation route, ensuring control over the carbon backbone and potential chirality.
Core Synthesis Pathway (Graphviz Visualization)
Figure 1: Synthetic route from cyclic ketone precursors. The regioselectivity of the Baeyer-Villiger oxidation is critical to ensure oxygen insertion adjacent to the more substituted carbon, though standard conditions favor the migration of the secondary carbon, yielding the 7-methyl lactone.
Detailed Experimental Protocol: Hydrolysis of 7-Methyl-oxepan-2-one
Objective: Convert the lactone intermediate into the sodium salt with >99% purity and minimal residual water.
Reagents:
-
7-Methyl-oxepan-2-one (1.0 eq)
-
Sodium Hydroxide (NaOH), 1.05 eq (pellets, semiconductor grade)
-
Methanol (solvent)
-
Methyl tert-butyl ether (MTBE) (antisolvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 7-methyl-oxepan-2-one (100 g, 0.78 mol) in Methanol (500 mL) in a reactor equipped with a mechanical stirrer and temperature probe. Cool to 0°C.
-
Saponification: Prepare a solution of NaOH (32.8 g, 0.82 mol) in Methanol (150 mL). Add this dropwise to the reactor over 60 minutes, maintaining internal temperature
C. Note: Exothermic reaction. -
Reaction Monitoring: Warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC or HPLC until the lactone peak disappears.
-
Concentration: Remove approximately 80% of the Methanol under reduced pressure (Rotavap at 40°C).
-
Precipitation: Add MTBE (600 mL) slowly to the concentrated residue while stirring vigorously. The sodium salt will precipitate as a white solid.
-
Filtration & Wash: Filter the solid under nitrogen atmosphere (hygroscopic!). Wash the cake with cold MTBE (2 x 100 mL).
-
Drying: Dry in a vacuum oven at 45°C for 24 hours with a
trap.
Validation Check:
-
1H NMR (D2O): Confirm doublet at
ppm (methyl group) and multiplet at ppm (CH-OH). -
Water Content (Karl Fischer): Must be
w/w for downstream lipid synthesis.
Pharmaceutical Applications & Quality Control
Application in Lipid Nanoparticles (LNPs)
Sodium 6-hydroxyheptanoate is used to synthesize branched ester tails . In a typical workflow, the salt is acidified to the free acid and coupled with an amine core (e.g., via DCC/DMAP coupling) to form ionizable lipids.
Key Performance Indicator (KPI): The "tail" derived from this intermediate dictates the pKa of the lipid nanoparticle.
-
Target pKa: 6.2 – 6.8 (Optimized for endosomal escape).
-
Mechanism:[4] The electron-donating/withdrawing effects of the ester linkage at the C6 position fine-tune the ionization profile of the headgroup.
Application in Biopolymers (PHAs)
It serves as a monomer for Poly(3-hydroxybutyrate-co-6-hydroxyheptanoate) .
-
Role: Acts as a "soft segment" disruptor in the crystalline PHB lattice.
-
Result: Increases flexibility and elongation-at-break, making the polymer suitable for soft tissue scaffolds (e.g., vascular grafts).
Critical Quality Attributes (CQA) Table
| Attribute | Specification | Rationale |
| Appearance | White to off-white hygroscopic powder | Discoloration indicates oxidation of the alcohol. |
| Assay (Titration) | 98.0% – 102.0% | Stoichiometric precision required for polymerization. |
| Sodium Content | 13.0% – 14.0% (Theoretical: 13.6%) | Confirms salt formation vs. free acid. |
| Residual Methanol | ICH Q3C Class 2 solvent limit. | |
| Enantiomeric Excess | Essential for stereoregular polymers or specific receptor interactions. |
References
-
PubChem. Sodium 6-hydroxyhexanoate (Analog Reference). National Library of Medicine. Available at: [Link]
-
Google Patents. Lipids and lipid nanoparticle compositions for delivering polynucleotides (WO2024205657A2). (2024).[5] Describes the use of hydroxy-heptanoate derivatives in ionizable lipids. Available at:
-
Kobayashi, S. Lipase-catalyzed polyester synthesis – A green polymer chemistry. Proceedings of the Japan Academy, Series B. (2010). Details the ring-opening polymerization of lactones to form hydroxy-alkanoate polyesters. Available at: [Link]
-
Sudesh, K., et al. Practical Guide to Microbial Polyhydroxyalkanoates. ResearchGate. Discusses the incorporation of various hydroxyalkanoate monomers into PHAs. Available at: [Link]
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A Frontier in Drug Development: Technical Insights into 6-Hydroxyheptanoic Acid Sodium Salt Derivatives
Introduction: Unveiling the Potential of a Niche Molecule
In the ever-evolving landscape of pharmaceutical sciences, the exploration of novel chemical entities with therapeutic promise is paramount. This technical guide delves into the untapped potential of 6-hydroxyheptanoic acid sodium salt and its derivatives. While the parent compound is a medium-chain hydroxy fatty acid, its derivatization into esters, amides, and other functionalized molecules opens a new frontier for researchers, scientists, and drug development professionals. This document serves as a comprehensive literature review and a forward-looking guide, synthesizing established principles of medicinal chemistry and pharmacology to illuminate the path for future research and development in this nascent field.
Based on the known biological activities of structurally related medium-chain fatty acids (MCFAs) and their derivatives, compounds derived from 6-hydroxyheptanoic acid are hypothesized to possess significant therapeutic potential, particularly in the realms of antimicrobial and anti-inflammatory applications.[1][2][3] This guide will provide a theoretical framework and practical methodologies for the synthesis, characterization, and biological evaluation of these promising derivatives.
Core Chemistry and Rationale for Derivatization
6-Hydroxyheptanoic acid is an (omega-1)-hydroxy fatty acid, meaning the hydroxyl group is located on the carbon atom adjacent to the terminal methyl group.[4] This structure provides two key functional groups for chemical modification: the carboxylic acid and the secondary hydroxyl group. The sodium salt form enhances its solubility in aqueous media, a favorable characteristic for various formulation and biological testing procedures.
The primary rationale for derivatizing 6-hydroxyheptanoic acid sodium salt lies in the principles of prodrug design and the modulation of physicochemical properties to enhance therapeutic efficacy.[5][6] Ester and amide derivatives, for instance, can be designed to:
-
Improve Lipophilicity: Enhancing the ability of the molecule to cross biological membranes.
-
Modulate Solubility: Tailoring the compound for specific delivery systems.
-
Control Drug Release: Engineering derivatives that are enzymatically cleaved in vivo to release the active 6-hydroxyheptanoic acid.
-
Target Specific Tissues: Attaching moieties that direct the drug to particular cells or organs.
Proposed Synthetic Pathways and Methodologies
While specific literature on the synthesis of 6-hydroxyheptanoic acid sodium salt derivatives is scarce, established organic chemistry protocols for esterification and amidation of similar hydroxy acids can be readily adapted.
Synthesis of 6-Hydroxyheptanoate Esters
The esterification of 6-hydroxyheptanoic acid can be achieved through several methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. To form the sodium salt derivative, a subsequent reaction with a sodium base would be performed.
Proposed Experimental Protocol: Synthesis of Ethyl 6-Hydroxyheptanoate
-
Esterification: In a round-bottom flask, dissolve 6-hydroxyheptanoic acid (1 equivalent) in anhydrous ethanol (excess).
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ethyl 6-hydroxyheptanoate with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by column chromatography on silica gel.
Conversion to Sodium Salt:
-
Dissolve the purified ethyl 6-hydroxyheptanoate in a suitable solvent like ethanol.
-
Add a stoichiometric amount of sodium hydroxide or sodium methoxide.
-
Stir the reaction at room temperature. The sodium salt will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a cold solvent to yield the sodium salt of the ester derivative.
Synthesis of 6-Hydroxyheptanamides
Amide synthesis typically involves the activation of the carboxylic acid followed by reaction with an amine.
Proposed Experimental Protocol: Synthesis of N-Benzyl-6-hydroxyheptanamide
-
Carboxylic Acid Activation: Dissolve 6-hydroxyheptanoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).[7]
-
Stir the mixture at room temperature for 1-2 hours to form the activated ester.
-
Amidation: Add benzylamine (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature overnight.
-
Wash the reaction mixture with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.[8]
Conversion to Sodium Salt:
The conversion to the sodium salt of the amide derivative would follow a similar procedure as for the ester, by reacting the hydroxyl group with a suitable sodium base.
Caption: Proposed synthetic routes for ester and amide derivatives of 6-hydroxyheptanoic acid and their subsequent conversion to sodium salts.
Anticipated Biological Activities and Therapeutic Potential
The therapeutic potential of 6-hydroxyheptanoic acid sodium salt derivatives can be inferred from studies on similar medium-chain fatty acids and their derivatives.
Antimicrobial Activity
Medium-chain fatty acids are known to possess antimicrobial properties.[1][3][9] The proposed mechanism involves the disruption of the microbial cell membrane by the lipophilic fatty acid chain.[9] Ester and amide derivatives of 6-hydroxyheptanoic acid could act as prodrugs, releasing the active fatty acid at the site of infection.
Hypothesized Mechanism of Antimicrobial Action
Caption: Proposed mechanism of antimicrobial action for 6-hydroxyheptanoic acid derivatives acting as prodrugs.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of certain hydroxy fatty acids.[2][10] For instance, medium-chain fatty acids have been shown to modulate the expression of inflammatory genes in macrophages.[11] Derivatives of 6-hydroxyheptanoic acid could potentially exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.
Potential Anti-inflammatory Signaling Pathways
Research into the anti-inflammatory effects of medium-chain fatty acids suggests that they may influence key inflammatory pathways such as NF-κB and MAP kinase pathways. Derivatives of 6-hydroxyheptanoic acid could be designed to interact with components of these pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Characterization and Analytical Methodologies
The comprehensive characterization of novel 6-hydroxyheptanoic acid sodium salt derivatives is crucial for establishing their identity, purity, and stability. A combination of spectroscopic and chromatographic techniques should be employed.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Expected Information |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural Elucidation | Confirmation of the covalent structure, including the position of functional groups and stereochemistry. |
| Mass Spectrometry (MS) | Molecular Weight Determination | Precise mass of the synthesized derivative, confirming its elemental composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Analysis | Identification of key functional groups such as hydroxyl (-OH), carbonyl (C=O) of the ester or amide, and C-H bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Determination of the purity of the synthesized compound and separation from starting materials and byproducts. |
| Elemental Analysis | Elemental Composition | Confirmation of the percentage of carbon, hydrogen, and other elements in the pure compound. |
Future Directions and Conclusion
The exploration of 6-hydroxyheptanoic acid sodium salt derivatives represents a promising, yet largely uncharted, area of drug discovery. The foundational knowledge of fatty acid chemistry and pharmacology provides a strong basis for the rational design and synthesis of novel therapeutic agents.
Future research should focus on:
-
Synthesis and Characterization: The synthesis and thorough characterization of a library of ester and amide derivatives of 6-hydroxyheptanoic acid sodium salt.
-
In Vitro Evaluation: Screening these derivatives for antimicrobial activity against a panel of pathogenic bacteria and fungi, and for anti-inflammatory activity in relevant cell-based assays (e.g., measuring cytokine production in macrophages).
-
Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.
-
In Vivo Studies: Evaluating the most promising candidates in animal models of infection and inflammation to assess their efficacy, pharmacokinetics, and safety.
References
-
Synthesis and characterization of fatty acid amide-based surfactants and physicochemical properties of emulsions stabilized with mixed nonionic and anionic surfactants. (2023). Purdue University Graduate School. [Link]
-
6-Hydroxy-heptanoic acid | C7H14O3 | CID 5312788 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Methods for Hydroxamic Acid Synthesis. (2015). National Center for Biotechnology Information. [Link]
- Medium chain fatty acids applicable as anti-microbial agents. (2015).
- Method for producing 6-hydroxy hexanoic acid esters. (2011).
-
n-HEPTAMIDE. (n.d.). Organic Syntheses. [Link]
-
Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. (2011). National Center for Biotechnology Information. [Link]
-
(6R)-6-hydroxyheptanoic acid | C7H14O3 | CID 5312814 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
In Vitro Evidence of Anti-Inflammatory and Anti-Obesity Effects of Medium-Chain Fatty Acid-Diacylglycerols. (2017). PubMed. [Link]
-
Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. (2016). National Center for Biotechnology Information. [Link]
-
Anti-inflammatory effects of fatty acids isolated from Chromolaena odorata. (2011). ResearchGate. [Link]
-
Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. (2023). MDPI. [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2019). MDPI. [Link]
-
Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms | Request PDF. (2011). ResearchGate. [Link]
-
Conjugation strategies for lipidic prodrugs. (n.d.). ResearchGate. [Link]
-
Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. (2023). MDPI. [Link]
-
Bisubstrate analogue inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: synthesis and biochemical and crystallographic studies. (2003). PubMed. [Link]
-
Chapter 16: Antimicrobial Activities of Fatty Acids and their Derivatives. (2019). Royal Society of Chemistry. [Link]
-
Expanding the toolbox of metabolically stable lipid prodrug strategies. (2022). National Center for Biotechnology Information. [Link]
-
Antimicrobial Activity of Host-Derived Lipids. (2016). MDPI. [Link]
-
Butanoic acid, 3-hydroxy-, methyl ester, (R) -. (n.d.). Organic Syntheses. [Link]
-
Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (2023). ResearchGate. [Link]
-
Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. (2018). Semantic Scholar. [Link]
-
Biological Function of Medium-Chain Fatty Acids and Their Application in Aquatic Animals: A Review. (2024). MDPI. [Link]
-
Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (2023). National Center for Biotechnology Information. [Link]
-
Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. (2024). National Center for Biotechnology Information. [Link]
-
Enantiodivergent Biosynthesis of β-Hydroxy esters by Self- Sufficient Heterogeneous Biocatalysts in Continuous Flow. (2021). ChemRxiv. [Link]
-
fatty acid prodrug of nucleoside broad-spectrum antiviral drug and preparation method therefor and use thereof. (2023). WIPO Patentscope. [Link]
-
Medium-chain fatty acids modify macrophage expression of metabolic and inflammatory genes in a PPAR β/δ-dependent manner. (2023). National Center for Biotechnology Information. [Link]
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Biosynthetic Engineering of Sodium 6-Hydroxyheptanoate: Pathways, Enzymology, and Applications
Executive Summary
Sodium 6-hydroxyheptanoate (Na-6-HH) is the sodium salt of 6-hydroxyheptanoic acid, a chiral medium-chain hydroxy fatty acid (mHFA). While often overshadowed by its terminal isomer (7-hydroxyheptanoate) used in polymer synthesis, the 6-hydroxy isomer represents a critical motif in the synthesis of chiral pharmaceutical intermediates and specific polyhydroxyalkanoate (PHA) copolymers with elastomeric properties.
This technical guide details the two primary biosynthetic routes for producing high-purity 6-hydroxyheptanoate: (1) Regioselective
Chemical Identity & Significance[1]
-
IUPAC Name: Sodium 6-hydroxyheptanoate
-
Anion Formula:
-
Key Feature: A secondary alcohol at the
-1 position creates a chiral center ( or ), unlike the achiral -hydroxy (terminal) variants. -
Applications:
-
Chiral Synthons: Precursor for antifungal macrocycles and prostaglandins.
-
Bioplastics: Monomer for medium-chain-length PHAs (mcl-PHAs), providing lower crystallinity and higher flexibility than PHB (polyhydroxybutyrate).
-
Pathway 1: Oxidative Biocatalysis ( -1 Hydroxylation)
This "Top-Down" approach utilizes the direct oxidation of abundant heptanoic acid. The challenge lies in overcoming the natural preference of enzymes for terminal (
Mechanistic Principles
Native alkane hydroxylases (e.g., AlkBGT from Pseudomonas putida) and Cytochrome P450s (e.g., CYP153A, CYP4A) typically attack the terminal methyl group due to steric accessibility and C-H bond dissociation energies. To produce 6-hydroxyheptanoate, the enzyme's active site must be engineered to position the C6 carbon over the heme iron or non-heme diiron center.
Enzyme Candidates:
-
Engineered CYP102A1 (P450 BM3): Variants with mutations at the substrate channel (e.g., F87V) shift selectivity from
-2/ -3 toward -1. -
AlkBGT Variants: While wild-type AlkB prefers terminal oxidation, specific point mutations can destabilize the terminal binding, favoring sub-terminal attack.
Experimental Protocol: Whole-Cell Biotransformation
Objective: Conversion of Heptanoic Acid to 6-Hydroxyheptanoate using E. coli expressing engineered CYP102A1.
Reagents:
-
Host: E. coli BL21(DE3) harboring pET28a-CYP102A1(F87V).
-
Substrate: Heptanoic acid (Sodium heptanoate stock, pH 7.4).
-
Cofactor Regeneration: Glucose (for NADPH generation via cellular metabolism).
Workflow:
-
Inoculation: Cultivate E. coli in TB medium at 37°C until
. -
Induction: Add IPTG (0.5 mM) and 5-aminolevulinic acid (0.5 mM, heme precursor). Cool to 25°C.
-
Biotransformation:
-
Add Sodium Heptanoate (10 mM).
-
Maintain pH 7.4 using phosphate buffer.
-
Incubate for 12–24 hours with high aeration (P450s require
).
-
-
Quenching & Analysis: Acidify supernatant to pH 2.0 with HCl, extract with ethyl acetate, and analyze via GC-MS (silylated derivative).
Visualization: The Oxidative Cascade
The following diagram illustrates the competition between terminal and sub-terminal oxidation and the enzymatic logic.
Caption: Divergent oxidation pathways of heptanoic acid. Engineered P450 variants shift regioselectivity to the omega-1 position.
Pathway 2: Reductive Biocatalysis (Asymmetric Reduction)
This "Bottom-Up" approach is superior for generating optically pure (
Mechanistic Principles
Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) catalyze the stereoselective reduction of a ketone to a secondary alcohol. The substrate, 6-oxoheptanoic acid , can be derived from the ozonolysis of 1-methylcyclohexene or enzymatic cleavage of methylcyclohexanones.
Enzyme Candidates:
-
Lactobacillus kefir ADH (LkADH): Typically yields (
)-alcohols (anti-Prelog). -
Thermoanaerobacter brockii ADH (TbADH): Typically yields (
)-alcohols (Prelog).
Experimental Protocol: Cell-Free Enzymatic Synthesis
Objective: Gram-scale synthesis of Sodium (6R)-6-hydroxyheptanoate.
Reagents:
-
Substrate: 6-Oxoheptanoic acid (50 mM).
-
Enzyme: Purified KRED (e.g., Codexis panel or recombinant L. kefir ADH).
-
Cofactor: NADPH (0.5 mM).
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).
Workflow:
-
Reaction Mix: In a pH 7.0 Tris-HCl buffer (100 mL), dissolve 6-oxoheptanoic acid.
-
Start: Add GDH (10 U/mL), Glucose (100 mM),
(0.5 mM), and KRED (5 U/mL). -
Monitoring: Monitor consumption of base (if using a pH-stat) or analyze aliquots via HPLC.
-
Salt Formation (Critical Step):
-
Once conversion >99%, filter the enzyme.
-
Adjust pH to 8.5 using NaOH (converts acid to Sodium salt).
-
Lyophilize the solution to obtain Sodium 6-hydroxyheptanoate as a white powder.
-
Quantitative Comparison
| Parameter | Oxidative Pathway (P450) | Reductive Pathway (KRED) |
| Starting Material | Heptanoic Acid (Cheap) | 6-Oxoheptanoic Acid (Expensive) |
| Regioselectivity | 80–90% (with engineered strains) | 100% (chemically defined) |
| Stereoselectivity | Low (Racemic often produced) | High (>99% ee potential) |
| Cofactor Demand | High (NADPH + | High (NADPH recycling required) |
| Scalability | High (Fermentation) | Medium (Biocatalysis) |
Downstream Processing: Isolation of the Sodium Salt
Regardless of the pathway, the final product exists in a complex broth. To isolate pharmaceutical-grade Sodium 6-hydroxyheptanoate:
-
Acidification: Lower pH to 2.0 with
to protonate the acid (forming 6-hydroxyheptanoic acid). -
Extraction: Extract into Ethyl Acetate or MTBE. The uncharged acid migrates to the organic phase.
-
Purification: Silica gel chromatography (if necessary) to remove unreacted fatty acids.
-
Salification:
-
Dissolve purified acid in methanol.
-
Add stoichiometric Sodium Methoxide (NaOMe) or aqueous NaOH.
-
Evaporate solvent.[1]
-
Result: Sodium 6-hydroxyheptanoate (hygroscopic solid).
-
Pathway Integration Diagram
This visualization summarizes the reductive pathway coupled with cofactor regeneration, essential for economic viability.
Caption: Coupled enzymatic reduction and cofactor regeneration system for high-yield synthesis.
References
-
He, H., et al. (2019). "Biosynthesis of Medium-Chain
-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1." Frontiers in Microbiology. Available at: [Link] -
Hardwick, J. P. (2008). "Cytochrome P450 Omega-Hydroxylase in Inflammation and Cancer." Advances in Pharmacology. Available at: [Link]
-
National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 5312814, (6R)-6-hydroxyheptanoic acid." PubChem. Available at: [Link]
-
Varga, V., et al. (2021). "Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation."[2] Frontiers in Microbiology. Available at: [Link]
-
Patel, R. N., et al. (1993). "Enantioselective microbial reduction of 3,5-dioxo-6-(benzyloxy) hexanoic acid, ethyl ester."[1] Enzyme and Microbial Technology. (Contextual reference for keto-reduction protocols).
Sources
Methodological & Application
Purification techniques for sodium 6-hydroxyheptanoate from reaction mixtures
Application Note & Protocol Guide
Executive Summary & Strategic Analysis
The isolation of Sodium 6-hydroxyheptanoate (Na-6-HH) presents a classic "amphiphilic salt" challenge in process chemistry. As the sodium salt of a hydroxy fatty acid (
The Core Challenge:
In typical synthesis workflows (e.g., alkaline hydrolysis of substituted
-
Lactonization Risk: Acidification to extract the free acid is dangerous. 6-hydroxyheptanoic acid is prone to intramolecular esterification (lactonization) to form 7-methyl-oxepan-2-one (a substituted
-lactone) or intermolecular polymerization (oligomerization) under acidic conditions [1, 2]. -
Solubility Overlap: Both the target molecule and the inorganic contaminants are highly water-soluble, rendering simple aqueous recrystallization ineffective.
The Solution: This guide details a Phase-Selective Ethanolic Fractionation protocol. This method exploits the divergent solubility profiles of organic vs. inorganic sodium salts in anhydrous alcohols, providing a high-purity product without exposing the molecule to acidic conditions that trigger degradation.
Mechanistic Principles
The Solubility Differential
The purification logic relies on the high dielectric constant of water (
-
Inorganic Salts (NaCl/Na₂SO₄): The lattice energy is too high to be overcome by ethanol solvation. They are effectively insoluble in anhydrous ethanol.
-
Sodium 6-Hydroxyheptanoate: The lipophilic heptyl chain disrupts the crystal lattice, allowing significant solubility in hot ethanol (
C), while the ionic head group ensures precipitation upon cooling or addition of a non-polar anti-solvent (Ethyl Acetate) [3, 4].
Stability & Equilibrium
The diagram below illustrates the critical stability window. The protocol maintains the system in the "Salt Zone" (Green) to prevent the irreversible slide into Lactones or Oligomers (Red).
Protocol: Phase-Selective Ethanolic Fractionation
Objective: Isolate >98% pure Sodium 6-hydroxyheptanoate with <0.5% inorganic salt content. Scale: Laboratory (10g – 100g basis).
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Crude Reaction Mass: Containing Na-6-HH, NaOH, and Inorganic Salts.
-
Solvent A: Absolute Ethanol (Anhydrous, >99.5%).
-
Solvent B: Ethyl Acetate (ACS Grade) or Acetone.
-
Equipment: Rotary evaporator, heated filtration funnel, vacuum oven.
Step-by-Step Methodology
Step 1: Water Removal (Critical)
-
Action: Concentrate the aqueous reaction mixture to near-dryness using a rotary evaporator (
C, vacuum). -
Azeotropic Drying: Add Toluene or fresh Ethanol (2x volume) and re-evaporate to remove trace water as an azeotrope.
-
Why? Even 5% water content in the ethanol step will solubilize NaCl, defeating the purification mechanism [3].
Step 2: Thermal Extraction[1]
-
Action: Suspend the dried crude solid in Absolute Ethanol (10 mL per gram of crude solid).
-
Heating: Heat the suspension to reflux (
C) with vigorous stirring for 30 minutes. -
Observation: The organic Na-6-HH will dissolve; the inorganic salts (NaCl, Na₂CO₃) will remain as a suspended white grit.
Step 3: Hot Filtration (Desalting)
-
Action: Filter the mixture while hot through a pre-heated Celite pad or sintered glass funnel.
-
Wash: Wash the filter cake with a small volume of hot ethanol.
-
Result: The filtrate contains the target molecule. The filter cake contains the inorganic impurities.
Step 4: Controlled Crystallization
-
Concentration: Reduce the filtrate volume by 50% via rotary evaporation.
-
Anti-Solvent Addition: Slowly add Ethyl Acetate (warm) to the ethanolic solution until a slight turbidity persists (Ratio approx 1:1 EtOH:EtOAc).
-
Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at
C for 4 hours. -
Mechanism:[1][2][3][4] Ethyl acetate reduces the polarity of the solvent system, forcing the ionic sodium salt to crystallize out while keeping lipophilic impurities (like unreacted lactones) in solution [5].
Step 5: Isolation & Drying
-
Filtration: Collect the white crystalline solid via vacuum filtration under Nitrogen (to prevent moisture absorption).
-
Drying: Dry in a vacuum oven at
C for 12 hours over P₂O₅ or silica gel. -
Storage: Store in a desiccator. Sodium hydroxy-carboxylates are hygroscopic.
Process Visualization
The following diagram outlines the mass flow and impurity rejection logic.
Analytical Validation (QC)
To confirm the success of the purification, the following analytical suite is recommended.
| Parameter | Method | Acceptance Criteria | Notes |
| Identity | 1H-NMR (D₂O) | Distinct multiplet at | Confirm absence of lactone peaks (usually shifted downfield). |
| Purity (Organic) | HPLC-CAD | >98.0% Area | UV detection is poor due to lack of chromophores. Use Charged Aerosol Detection (CAD) or ELSD. |
| Salt Content | Ion Chromatography | <0.5% Chloride/Sulfate | Verifies the efficiency of the hot filtration step. |
| Water Content | Karl Fischer | <1.0% | Critical for stability; prevents hydrolysis/clumping. |
Note on HPLC: Do not use acidic mobile phases (e.g., 0.1% TFA) as they will convert the salt to the acid on-column, causing peak tailing or artifact lactonization. Use a neutral buffer (e.g., 10mM Ammonium Acetate, pH 7.5).
References
-
Lactonization Kinetics: M. S. U. Chemistry. "Chemical Reactivity: Lactonization vs Polymerization of Hydroxy Acids."[2] Link
-
General Salt Purification: Organic Syntheses. "Purification of Sodium Carboxylates via Ethanol Extraction." Org. Synth. Coll. Vol. 2. Link
-
Solubility Data: Journal of Chemical & Engineering Data. "Solubility of NaCl and NaBr in Methanol, Ethanol, and Mixed Solvents." Link
-
Lignin/Carboxylate Separation: ResearchGate. "Solubility of Various Carboxylic Acids and Corresponding Sodium Salts in Water and Ethanol."[5] Link
-
Analogous Synthesis (Caprolactone): PubChem. "Sodium 6-hydroxyhexanoate - Chemical Properties and Patent Literature."[6] Link[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. Polyhydroxyalkanoates from a Mixed Microbial Culture: Extraction Optimization and Polymer Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Sodium 6-hydroxyhexanoate | C6H11NaO3 | CID 23670195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Poly(6-hydroxyheptanoate) from Sodium 6-hydroxyheptanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of poly(6-hydroxyheptanoate), a biodegradable and biocompatible polyester with significant potential in the biomedical and pharmaceutical fields. We present a detailed protocol for the direct melt polycondensation of 6-hydroxyheptanoic acid, derived from its sodium salt precursor. The rationale behind the choice of methodology, catalyst, and reaction conditions is explained, grounded in established principles of polymer chemistry. Furthermore, this guide outlines the expected physicochemical properties of the resulting polymer and details standard characterization techniques. The potential applications of poly(6-hydroxyheptanoate), particularly in drug delivery and tissue engineering, are also discussed, supported by relevant scientific literature.
Introduction: The Promise of Medium-Chain-Length Polyhydroxyalkanoates
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms.[1] Their biocompatibility and tunable mechanical properties make them highly attractive alternatives to conventional petroleum-based plastics, especially in the biomedical field.[2] Medium-chain-length PHAs (mcl-PHAs), which are composed of monomers with 6 to 14 carbon atoms, are particularly interesting due to their elastomeric and soft nature, contrasting with the more brittle short-chain-length PHAs.[3]
Poly(6-hydroxyheptanoate) is a promising mcl-PHA. Its structure suggests a balance of flexibility and hydrophobicity, making it a candidate for applications requiring controlled degradation and drug release. This application note details a robust method for its synthesis from the readily available precursor, sodium 6-hydroxyheptanoate.
From Precursor to Polymer: A Strategic Approach
The synthesis of poly(6-hydroxyheptanoate) from its sodium salt involves a two-step process:
-
Acidification: Conversion of sodium 6-hydroxyheptanoate to the free 6-hydroxyheptanoic acid.
-
Polycondensation: Polymerization of the 6-hydroxyheptanoic acid monomer via a melt polycondensation reaction to form the polyester.
Direct polycondensation is a straightforward method for synthesizing polyesters from hydroxy acids.[4] This approach involves the removal of a small molecule, in this case water, to drive the esterification reaction between the hydroxyl and carboxylic acid groups of the monomer.[5] To achieve a high molecular weight polymer, it is crucial to efficiently remove the water byproduct, which is typically accomplished through the use of high temperatures and vacuum.[5][6]
The choice of catalyst is also critical in achieving a high molecular weight polymer in a reasonable timeframe.[7] Tin(II) 2-ethylhexanoate (tin octoate) is a widely used and effective catalyst for the polycondensation of hydroxy acids, known for its high reactivity and thermal stability.[4][8]
The overall synthetic strategy is depicted in the workflow diagram below.
Physicochemical Properties of Monomer and Polymer
The successful synthesis and application of poly(6-hydroxyheptanoate) rely on a thorough understanding of the properties of both the monomer and the resulting polymer.
| Property | Sodium 6-hydroxyheptanoate (Precursor) | 6-Hydroxyheptanoic Acid (Monomer) | Poly(6-hydroxyheptanoate) (Polymer) - Expected |
| Molecular Formula | C7H13NaO3 | C7H14O3 | (C7H12O2)n |
| Molecular Weight | 168.17 g/mol | 146.18 g/mol | > 10,000 g/mol |
| Appearance | White solid | Viscous liquid or low-melting solid | Waxy or rubbery solid |
| Glass Transition (Tg) | N/A | N/A | -40 to -20 °C |
| Melting Point (Tm) | N/A | N/A | 40 to 60 °C |
| Tensile Strength | N/A | N/A | 4-10 MPa |
| Elongation at Break | N/A | N/A | > 150% |
Note: The properties for poly(6-hydroxyheptanoate) are expected values based on data for similar medium-chain-length PHAs, such as those derived from octanoic and nonanoic acids.[9][10][11] Actual values will depend on the achieved molecular weight and crystallinity.
Detailed Experimental Protocols
4.1. Materials and Equipment
-
Sodium 6-hydroxyheptanoate
-
Hydrochloric acid (HCl), 2M
-
Tin(II) 2-ethylhexanoate (Sn(Oct)2)
-
Chloroform (CHCl3), analytical grade
-
Methanol or Ethanol, analytical grade
-
Round-bottom flask with a side arm for vacuum
-
Magnetic stirrer and hot plate
-
High-vacuum pump
-
Standard laboratory glassware
-
Rotary evaporator
4.2. Step-by-Step Methodology
Step 1: Preparation of 6-Hydroxyheptanoic Acid from Sodium 6-hydroxyheptanoate
-
Dissolve a known quantity of sodium 6-hydroxyheptanoate in deionized water.
-
Cool the solution in an ice bath and slowly add 2M HCl with stirring until the pH of the solution is approximately 2.
-
Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield 6-hydroxyheptanoic acid.
Step 2: Melt Polycondensation of 6-Hydroxyheptanoic Acid
-
Place the dried 6-hydroxyheptanoic acid into a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Add the catalyst, tin(II) 2-ethylhexanoate, at a concentration of 0.1-0.5 mol% relative to the monomer.
-
Heat the flask in an oil bath to 150-180°C under a gentle stream of nitrogen to melt the monomer and initiate the polymerization.[12][13]
-
After an initial period of 2-4 hours under nitrogen to allow for the removal of the bulk of the water formed, apply a high vacuum (<1 mmHg) to the system.[12][14]
-
Continue the reaction under vacuum with stirring for an additional 6-12 hours to drive the polymerization to completion and achieve a high molecular weight. The viscosity of the melt will noticeably increase during this time.
-
Allow the reaction to cool to room temperature under a nitrogen atmosphere. The resulting solid is the crude poly(6-hydroxyheptanoate).
Step 3: Purification of Poly(6-hydroxyheptanoate)
-
Dissolve the crude polymer in a minimal amount of chloroform.[15]
-
Slowly pour the polymer solution into a large volume of cold methanol or ethanol with vigorous stirring to precipitate the polymer.[16]
-
Collect the precipitated polymer by filtration and wash with fresh methanol or ethanol.
-
Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Polymerization Mechanism
The tin-catalyzed polycondensation of 6-hydroxyheptanoic acid proceeds through a coordination-insertion mechanism.
The tin catalyst activates the carboxylic acid group of the monomer, making it more susceptible to nucleophilic attack by the hydroxyl group of another monomer or a growing polymer chain. This results in the formation of an ester linkage and the elimination of a water molecule. The catalyst is regenerated and continues to participate in the polymerization process.
Characterization of Poly(6-hydroxyheptanoate)
The synthesized polymer should be characterized to determine its molecular weight, structure, and thermal properties.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and verify the formation of ester linkages.[17]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Applications in Drug Delivery and Biomedical Fields
The biodegradable and elastomeric properties of poly(6-hydroxyheptanoate) make it a strong candidate for various biomedical applications.
-
Drug Delivery: The hydrophobic nature of the polymer can be utilized for the encapsulation and controlled release of hydrophobic drugs.[18] The degradation rate of the polymer can be tailored to achieve the desired release profile.
-
Tissue Engineering: The flexibility and biocompatibility of poly(6-hydroxyheptanoate) make it suitable for the fabrication of scaffolds for soft tissue engineering, promoting cell adhesion and proliferation.[1]
-
Medical Devices: The polymer can be processed into films, fibers, and other forms for use in biodegradable sutures, wound dressings, and implantable devices.[19]
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the synthesis of poly(6-hydroxyheptanoate) from sodium 6-hydroxyheptanoate. The detailed protocol for melt polycondensation, along with the discussion of the underlying chemical principles, will enable researchers to produce this promising biodegradable polymer for a range of applications in drug delivery and biomedical engineering. The expected properties and characterization methods outlined here provide a framework for the successful synthesis and evaluation of this versatile biomaterial.
References
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Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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Melt Polycondensation Strategy to Access Unexplored l-Amino Acid and Sugar Copolymers. (2020). ACS Publications. Retrieved January 28, 2026, from [Link]
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Synthesis of High Molecular Weight Poly(L-lactic acid) via Melt/Solid Polycondensation: Intensification of Dehydration and Oligomerization During Melt Polycondensation. (2011). ResearchGate. Retrieved January 28, 2026, from [Link]
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Polyesters. (2021). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
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Biomedical Processing of Polyhydroxyalkanoates. (2019). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options. (2021). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
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Purification of Poly (3-hydroxybutyrate) Produced by Fatty Acid Fermentation Using Organic Polar Solvents. (2018). The Italian Association of Chemical Engineering. Retrieved January 28, 2026, from [Link]
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Polyhydroxyalkanoates (PHAs) as Biomaterials in Tissue Engineering: Production, Isolation, Characterization. (2022). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. (2023). MDPI. Retrieved January 28, 2026, from [Link]
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Preparation and characterization of polyesters with controlled molecular weight method. (2012). International Scientific Organization. Retrieved January 28, 2026, from [Link]
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Two methods for synthesizing PCL: either through the direct condensation of 6-hydroxyhexanoic acid or by opening the ε-caprolactone ring in the presence of catalysts. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. (2022). ACS Publications. Retrieved January 28, 2026, from [Link]
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Synthesis and Modeling of Poly(L-lactic acid) via Polycondensation of L-Lactic Acid. (2020). MDPI. Retrieved January 28, 2026, from [Link]
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Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: From polymerization to end-of-life options. (2021). ResearchGate. Retrieved January 28, 2026, from [Link]
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Efficient enzymatic depolymerization of polycaprolactone into 6-hydroxyhexanoic acid by optimizing reaction conditions and microbial conversion of 6-hydroxyhexanoic acid into adipic acid for eco-friendly upcycling of polycaprolactone. (2023). ResearchGate. Retrieved January 28, 2026, from [Link]
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Synthesis and Characterization of Polyhydroxyalkanoate Organo/Hydrogels. (2019). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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The Thermal and Mechanical Properties of Medium Chain-Length Polyhydroxyalkanoates Produced by Pseudomonas putida LS46 on Various Substrates. (2021). Frontiers. Retrieved January 28, 2026, from [Link]
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Protocol for obtaining polyhydroxyalkanoates from microbial cultures: Production, quantification, and analytical assays. (2023). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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(PDF) Polyhydroxyalkanoates (PHAs): Separation, Purification and Manufacturing Methods. (2019). ResearchGate. Retrieved January 28, 2026, from [Link]
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Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. (2018). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
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A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. (2014). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
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(PDF) Thermal Properties of Polyhydroxyalkanoates. (2016). ResearchGate. Retrieved January 28, 2026, from [Link]
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Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization. (2024). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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(PDF) The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles. (2019). ResearchGate. Retrieved January 28, 2026, from [Link]
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International Journal of Biological Macromolecules. (2024). OPUS at the University of Stuttgart. Retrieved January 28, 2026, from [Link]
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Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. (2018). ResearchGate. Retrieved January 28, 2026, from [Link]
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Polyhydroxyalkanoates from a Mixed Microbial Culture: Extraction Optimization and Polymer Characterization. (2015). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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The Thermal and Mechanical Properties of Medium Chain-Length Polyhydroxyalkanoates Produced by Pseudomonas putida LS46 on Various Substrates. (2021). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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Isolation and recovery of microbial polyhydroxyalkanoates. (2014). ResearchGate. Retrieved January 28, 2026, from [Link]
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Biosynthesis and Properties of Medium-Chain-Length Polyhydroxyalkanoates with Enriched Content of the Dominant Monomer. (2001). ResearchGate. Retrieved January 28, 2026, from [Link]
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Thermal Behavior and Molecular Interaction of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Studied by Wide-Angle X-ray Diffraction. (2001). ACS Publications. Retrieved January 28, 2026, from [Link]
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Biosynthesis and Characterization of Polyhydroxyalkanoates with Controlled Composition and Microstructure. (2018). ACS Publications. Retrieved January 28, 2026, from [Link]
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Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization. (2024). MDPI. Retrieved January 28, 2026, from [Link]
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Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. (2021). MDPI. Retrieved January 28, 2026, from [Link]
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Mechanical and Structural Properties of Polyhydroxybutyrate as Additive in Blend Material in Additive Manufacturing for Medical Applications. (2023). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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Review of the Developments of Bacterial Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs). (2022). MDPI. Retrieved January 28, 2026, from [Link]
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(PDF) Synthesis of poly(l-lactic acid) by direct polycondensation. (2011). ResearchGate. Retrieved January 28, 2026, from [Link]
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Characterization of medium-chain-length polyhydroxyalkanoate biosynthesis by Pseudomonas mosselii TO7 using crude glycerol. (2018). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]
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Thermal and physico-mechanical properties of biodegradable materials based on polyhydroxyalkanoates. (2022). Biblioteka Nauki. Retrieved January 28, 2026, from [Link]
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The purification of poly(a)-containing RNA by affinity chromatography. (n.d.). University of Hertfordshire Research Profile. Retrieved January 28, 2026, from [Link]
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Purification and Characterization of Polyhydroxyalkanoate Synthase from Extremely Halophilic Archaeon Haloferax mediterranei: Key Enzyme of Biodegradable Plastic Synthesis. (2021). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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Drug release behavior of poly (lactic-glycolic acid) grafting from sodium alginate (ALG-g-PLGA) prepared by direct polycondensation. (2015). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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(PDF) Polyhydroxyalkanoate (PHA): Review of synthesis, characteristics, processing and potential applications in packaging. (2014). ResearchGate. Retrieved January 28, 2026, from [Link]
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Application and Protocol for the Extraction of 6-Hydroxyheptanoic Acid from Aqueous Solutions
Introduction: The Strategic Imperative for Efficient Extraction
Sodium 6-hydroxyheptanoate, a molecule of interest in various research and development sectors, typically exists in an aqueous matrix post-synthesis or fermentation. Its recovery for downstream applications necessitates an efficient and selective extraction methodology. As a salt of a carboxylic acid, it is highly soluble in aqueous media, posing a challenge for direct extraction into organic solvents. The foundational principle for its successful extraction lies in the strategic manipulation of its ionization state through pH adjustment. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, solvent selection, and a detailed protocol for the liquid-liquid extraction of 6-hydroxyheptanoic acid from an aqueous solution.
The core of this process is an acid-base extraction, a robust technique that leverages the differential solubility of the protonated (acid) and deprotonated (salt) forms of the target molecule in aqueous and organic phases.[1][2] By acidifying the aqueous solution containing sodium 6-hydroxyheptanoate, the carboxylate is protonated to form the less polar 6-hydroxyheptanoic acid, which can then be partitioned into a suitable water-immiscible organic solvent.
Physicochemical Rationale: Understanding the Molecular Behavior
The success of any extraction protocol is underpinned by a thorough understanding of the physicochemical properties of the target analyte. 6-hydroxyheptanoic acid is a medium-chain fatty acid derivative containing both a terminal carboxylic acid and a hydroxyl group at the 6-position.[3] This bifunctional nature dictates its solubility characteristics.
A critical parameter governing the acid-base extraction is the acid dissociation constant (pKa) of the carboxylic acid group. For 6-hydroxyhexanoic acid, a close structural analog, the predicted pKa is approximately 4.75. This value is fundamental in determining the optimal pH for the extraction. To ensure efficient partitioning into the organic phase, the aqueous solution should be acidified to a pH at least two units below the pKa. At a pH of approximately 2.75 or lower, the vast majority of the 6-hydroxyheptanoate will be in its protonated, less water-soluble form.
Solvent Selection: A Multifaceted Decision
The choice of an appropriate organic solvent is paramount for a successful liquid-liquid extraction. An ideal solvent should exhibit the following characteristics:
-
High Partition Coefficient (Kow): The solvent should have a high affinity for the protonated 6-hydroxyheptanoic acid, leading to efficient transfer from the aqueous to the organic phase.
-
Immiscibility with Water: A clear and stable phase separation is essential for a clean extraction.
-
Low Boiling Point: This facilitates easy removal of the solvent to recover the purified compound.
-
Chemical Inertness: The solvent should not react with the analyte or the acid used for pH adjustment.
-
Safety and Environmental Considerations: Low toxicity and minimal environmental impact are increasingly important factors in solvent selection.
Based on these criteria, several classes of organic solvents are viable candidates.
Comparative Analysis of Potential Solvents
| Solvent Class | Example Solvents | Key Properties & Rationale |
| Esters | Ethyl Acetate | Moderately polar, good solvent for many organic compounds, relatively low boiling point (77 °C), and lower toxicity compared to chlorinated solvents. It is a strong candidate for this extraction. |
| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Good solvents for a wide range of organic compounds and have very low boiling points (Diethyl ether: 34.6 °C), facilitating easy removal. However, diethyl ether is highly flammable and can form explosive peroxides. MTBE is a safer alternative. |
| Alcohols | 1-Butanol, 1-Octanol | While they can dissolve carboxylic acids, their partial miscibility with water can complicate phase separation, especially for shorter-chain alcohols. Longer-chain alcohols have lower water miscibility but higher boiling points. |
| Chlorinated Solvents | Dichloromethane (DCM) | Excellent solvent for many organic compounds and is denser than water, which can be advantageous in some setups. However, its toxicity and environmental concerns make it a less desirable choice. |
Recommendation: For initial trials, ethyl acetate is highly recommended due to its balanced properties of good solvency, moderate polarity, ease of removal, and a more favorable safety profile compared to ethers and chlorinated solvents.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key decision points and steps in the extraction process.
Caption: Workflow for the acid-base extraction of 6-hydroxyheptanoic acid.
Detailed Protocol for the Extraction of 6-Hydroxyheptanoic Acid
This protocol is designed for the small-scale laboratory extraction of 6-hydroxyheptanoic acid from an aqueous solution.
Materials and Reagents:
-
Aqueous solution of sodium 6-hydroxyheptanoate
-
Hydrochloric acid (HCl), 2 M solution
-
Ethyl acetate (or other selected solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
pH indicator paper or a calibrated pH meter
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Rotary evaporator
Step-by-Step Methodology:
-
Acidification of the Aqueous Solution:
-
Place the aqueous solution of sodium 6-hydroxyheptanoate in an appropriately sized beaker or flask.
-
Slowly add 2 M HCl dropwise while continuously monitoring the pH with either pH paper or a pH meter.[1]
-
Continue adding acid until the pH of the solution is between 2 and 3. This ensures complete protonation of the carboxylate.[4]
-
If the acidification process generates heat, cool the solution in an ice bath before proceeding.[1]
-
-
Liquid-Liquid Extraction:
-
Transfer the acidified aqueous solution to a separatory funnel.
-
Add a volume of ethyl acetate to the separatory funnel, approximately one-third to one-half the volume of the aqueous layer.[1]
-
Stopper the separatory funnel and, while holding the stopper and stopcock securely, invert the funnel and vent to release any pressure.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the 6-hydroxyheptanoic acid into the organic layer. Periodically vent the funnel.
-
Place the separatory funnel back on a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.
-
Drain the lower aqueous layer into a clean flask.
-
Drain the upper organic layer into a separate clean flask.
-
Return the aqueous layer to the separatory funnel and repeat the extraction process at least two more times with fresh portions of ethyl acetate to maximize the recovery of the product. Combine all organic extracts.
-
-
Washing and Drying the Organic Phase:
-
Return the combined organic extracts to the separatory funnel.
-
Add a small volume of brine (saturated NaCl solution) to the separatory funnel and shake gently. This step helps to remove any residual water from the organic layer.[5]
-
Allow the layers to separate and discard the lower aqueous brine layer.
-
Drain the washed organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the organic extract to remove any remaining traces of water. Swirl the flask gently. The drying agent should move freely when the flask is swirled, indicating that sufficient drying agent has been added.
-
Allow the mixture to stand for 10-15 minutes.
-
-
Isolation of 6-Hydroxyheptanoic Acid:
-
Carefully decant or filter the dried organic solution away from the sodium sulfate into a round-bottom flask.
-
Remove the ethyl acetate using a rotary evaporator under reduced pressure.
-
The remaining residue will be the purified 6-hydroxyheptanoic acid.
-
Back-Extraction: An Alternative Recovery Method
In some instances, it may be preferable to transfer the extracted carboxylic acid back into a fresh aqueous phase, for example, to remove impurities that are soluble in the organic solvent but not in a basic aqueous solution.
Caption: Workflow for back-extraction of 6-hydroxyheptanoic acid.
Protocol for Back-Extraction:
-
To the combined organic extracts containing 6-hydroxyheptanoic acid in the separatory funnel, add a fresh portion of a basic aqueous solution (e.g., 1 M NaOH).
-
Shake the funnel to deprotonate the carboxylic acid, transferring the resulting sodium 6-hydroxyheptanoate back into the aqueous layer.
-
Separate the aqueous layer.
-
Re-acidify the aqueous layer with HCl to a pH of ~2-3.
-
The 6-hydroxyheptanoic acid may precipitate out of the solution if its concentration is high enough and its solubility in the acidic water is low. If so, it can be collected by filtration. If it oils out or remains dissolved, it can be re-extracted into a fresh portion of organic solvent as described in the primary protocol.
Conclusion
The efficient extraction of 6-hydroxyheptanoic acid from an aqueous solution of its sodium salt is readily achievable through a well-designed acid-base liquid-liquid extraction protocol. The key to success lies in the careful selection of an appropriate organic solvent and the precise control of the aqueous phase pH. Ethyl acetate stands out as a recommended solvent for initial studies, offering a good balance of efficacy and safety. The detailed protocol provided herein serves as a robust starting point for researchers, and can be further optimized based on the specific scale and purity requirements of the application.
References
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxy-heptanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (6R)-6-hydroxyheptanoic acid. Retrieved from [Link]
-
Sprakel, L. M. J., & Schuur, B. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-957. Retrieved from [Link]
-
ResearchGate. (2020, August 9). Back extraction of propionic acid from loaded organic phase. Retrieved from [Link]
-
Geocities.ws. (n.d.). Determination of the Partition Coefficient of Ethanoic Acid between Water and 2-Methylpropan-l-of. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]
-
YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
DergiPark. (n.d.). the distribution coefficients of acetic acid between water and solvent systems. Retrieved from [Link]
-
OSTI.gov. (2018, March 15). In situ recovery of bio-based carboxylic acids. Retrieved from [Link]
-
UNT Digital Library. (2015, December 15). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. Regeneration of Amine-Carboxylic Acid Extracts. Retrieved from [Link]
-
LCGC International. (2023, March 1). Practical Understanding of Partition Coefficients. Retrieved from [Link]
-
PubMed. (2007, April 5). Testing organic solvents for the extraction from fish of sulfophenylcarboxylic acids, prior to determination by liquid chromatography-mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). CN107281778B - Extraction separation method of organic acid.
-
ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols and Binary Solvents. Retrieved from [Link]
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-
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-
ResearchGate. (n.d.). Back-extraction efficiency of lactic acid, formic acid and acetic acid.... Retrieved from [Link]
-
Biblioteca Digital do IPB. (n.d.). Partition coefficients of Phenolic Compounds in Biphasic Organic Solvent Systems. Retrieved from [Link]
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ResearchGate. (2018, October 11). (PDF) Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). The determination of air/water partition coefficients for alkyl carboxylic acids by a new indirect method. Retrieved from [Link]
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Application Notes and Protocols for the Scalable Manufacturing of Sodium 6-Hydroxyheptanoate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scalable manufacturing of sodium 6-hydroxyheptanoate. This document outlines a robust and industrially viable synthetic route, detailed purification protocols, and comprehensive analytical methodologies for quality control. The presented protocols are designed to be self-validating, with explanations for critical process parameters to ensure reproducibility and scalability.
Introduction
Sodium 6-hydroxyheptanoate is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its bifunctional nature, possessing both a hydroxyl and a carboxylate group, allows for diverse chemical modifications, making it a versatile building block in drug development. The increasing demand for this compound necessitates the development of scalable and cost-effective manufacturing processes that do not compromise on purity and quality.
This guide details a two-step synthetic process starting from the readily available feedstock, 2-methylcyclohexanone. The synthesis involves a Baeyer-Villiger oxidation to form the corresponding lactone, followed by saponification to yield the sodium salt of 6-hydroxyheptanoic acid. Subsequent sections provide in-depth protocols for purification through crystallization and rigorous analytical methods for quality assurance.
Process Overview: A Two-Step Synthesis Approach
The manufacturing process is designed for scalability and is divided into three main stages: synthesis, purification, and quality control.
Caption: Overall manufacturing workflow for sodium 6-hydroxyheptanoate.
Detailed Synthesis Protocol
The synthesis of sodium 6-hydroxyheptanoate is achieved through a two-step process starting from 2-methylcyclohexanone.
Step 1: Baeyer-Villiger Oxidation of 2-Methylcyclohexanone
The Baeyer-Villiger oxidation is a reliable method for converting ketones to esters or lactones.[1][2] In this protocol, 2-methylcyclohexanone is oxidized to 6-heptanolide using peracetic acid. The migratory aptitude of the more substituted carbon ensures the desired regioselectivity.
Caption: Baeyer-Villiger oxidation of 2-methylcyclohexanone to 6-heptanolide.
Protocol:
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a cooling jacket is charged with 2-methylcyclohexanone (10 kg, 89.1 mol) and dichloromethane (40 L).
-
Cooling: The reaction mixture is cooled to 0-5 °C with constant stirring.
-
Reagent Addition: A solution of 40% peracetic acid in acetic acid (21.2 kg, 111.4 mol) is added dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Causality: Slow addition and temperature control are crucial to prevent exothermic runaway reactions and the formation of byproducts.
-
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature (20-25 °C) for 12-16 hours.
-
Monitoring: The reaction progress is monitored by Gas Chromatography (GC) until the disappearance of the starting material.
-
Work-up: The reaction mixture is cooled to 10 °C and quenched by the slow addition of a saturated aqueous solution of sodium sulfite (30 L) to destroy excess peroxide. The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 L). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 20 L) and brine (20 L), then dried over anhydrous sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure to yield crude 6-heptanolide as an oil. The crude product is typically used in the next step without further purification.
Table 1: Typical Reaction Parameters for Baeyer-Villiger Oxidation
| Parameter | Value |
| Scale | 10 kg 2-Methylcyclohexanone |
| Molar Ratio (Peracetic Acid:Ketone) | 1.25:1 |
| Reaction Temperature | 0-10 °C (addition), 20-25 °C (reaction) |
| Reaction Time | 12-16 hours |
| Typical Yield (Crude) | 90-95% |
Step 2: Saponification of 6-Heptanolide
The crude 6-heptanolide is saponified using sodium hydroxide to yield the target compound, sodium 6-hydroxyheptanoate.
Protocol:
-
Reactor Setup: A 100 L stainless steel reactor equipped with a mechanical stirrer, a temperature probe, and a reflux condenser is charged with the crude 6-heptanolide (assuming ~10.2 kg from the previous step, ~89.1 mol) and ethanol (50 L).
-
Base Addition: A solution of sodium hydroxide (3.74 kg, 93.5 mol) in water (10 L) is added to the stirred solution of the lactone.
-
Reaction: The mixture is heated to reflux (approximately 80 °C) and maintained for 2-4 hours.
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the lactone.
-
Cooling and Precipitation: After completion, the reaction mixture is cooled to 0-5 °C. The product precipitates as a white solid.
-
Isolation: The solid is collected by filtration and washed with cold ethanol (2 x 10 L) to remove impurities.
Purification Protocol: Crystallization
Crystallization is a critical step to achieve the desired purity of the final product.[3] A mixed solvent system of ethanol and water is employed for the recrystallization of crude sodium 6-hydroxyheptanoate.
Protocol:
-
Dissolution: The crude, filtered solid from the saponification step is transferred to a clean reactor and dissolved in a minimum amount of hot water (60-70 °C).
-
Precipitation: Hot ethanol (95%) is slowly added to the aqueous solution with stirring until the solution becomes turbid.
-
Crystallization: The mixture is allowed to cool slowly to room temperature and then further cooled to 0-5 °C for at least 4 hours to ensure complete crystallization.
-
Causality: Slow cooling promotes the formation of larger, more uniform crystals, which are easier to filter and typically have higher purity.
-
-
Filtration and Washing: The purified crystals are collected by filtration, washed with a cold 1:1 ethanol/water mixture (2 x 5 L), and then with cold ethanol (2 x 5 L).
-
Drying: The final product is dried under vacuum at 40-50 °C to a constant weight.
Table 2: Purity Profile Before and After Crystallization
| Impurity | Content in Crude Product (%) | Content in Purified Product (%) |
| Residual 2-Methylcyclohexanone | < 0.5 | Not Detected |
| Residual 6-Heptanolide | < 1.0 | < 0.1 |
| Sodium Acetate | < 2.0 | < 0.2 |
| Purity (by HPLC) | ~95% | >99.5% |
Analytical Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final product.
Identification
A. 1H NMR Spectroscopy (400 MHz, D2O)
-
Sample Preparation: Dissolve 10-20 mg of the sample in 0.6 mL of D2O.
-
Expected Chemical Shifts (δ, ppm):
-
~3.5 (t, 2H, -CH2OH)
-
~2.1 (t, 2H, -CH2COO-)
-
~1.2-1.6 (m, 6H, -(CH2)3-)
-
~1.0 (d, 3H, -CH3)
-
~3.8 (m, 1H, -CH(OH)-)
-
B. FTIR Spectroscopy (ATR)
-
Characteristic Peaks (cm-1):
-
~3400 (broad, O-H stretch)
-
~2930, ~2860 (C-H stretch)
-
~1560 (asymmetric COO- stretch)
-
~1410 (symmetric COO- stretch)
-
~1050 (C-O stretch)
-
Purity Assessment
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 2.5).
-
Detector: UV at 210 nm.
-
Purpose: To quantify the purity of sodium 6-hydroxyheptanoate and to detect any organic impurities.
B. Assay (Titration)
-
Method: Potentiometric titration with a standardized solution of perchloric acid in a non-aqueous solvent (e.g., glacial acetic acid).
-
Purpose: To determine the exact content of sodium 6-hydroxyheptanoate.
Sodium Content
A. Ion Chromatography (IC) or Flame Photometry
Table 3: Quality Control Specifications
| Test | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Identification | Conforms to the reference spectrum | 1H NMR, FTIR |
| Purity | ≥ 99.5% | HPLC |
| Assay | 99.0% - 101.0% | Titration |
| Sodium Content | Conforms to theoretical value ± 5% | IC or Flame Photometry |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets ICH guidelines | GC-HS |
Conclusion
The protocols detailed in these application notes provide a comprehensive and scalable pathway for the manufacturing of high-purity sodium 6-hydroxyheptanoate. By following the outlined procedures and understanding the rationale behind the critical steps, researchers and manufacturers can consistently produce this valuable intermediate for applications in drug development and other areas of chemical synthesis. The emphasis on robust purification and stringent quality control ensures a final product that meets the high standards required for pharmaceutical applications.
References
-
ResearchGate. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. [Link]
-
ResearchGate. Comparison of Analytical Methods to Determine Sodium Content of Low-Sodium Foods. [Link]
-
ResearchGate. What is the best sodium (Na) quantitative analysis method?. [Link]
-
ResearchGate. Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. [Link]
-
PMC. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Sodium 6-Hydroxyheptanoate Synthesis
Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Sodium 6-Hydroxyheptanoate Ticket ID: CHEM-SUP-C7-OH
Executive Technical Overview
The synthesis of Sodium 6-hydroxyheptanoate (a C7 hydroxy-fatty acid salt) presents unique challenges compared to its C6 analog (derived from
Low yields in this workflow are typically caused by three factors:
-
Regioselectivity issues during oxidation (migration failure).
-
Oligomerization (polyester formation) during the hydrolysis or workup phases.
-
Hygroscopicity of the final salt, leading to isolation difficulties (sticky gums vs. crystalline solids).
This guide addresses these bottlenecks with self-validating protocols.
Synthesis Logic & Pathway Visualization
The reaction relies on the preferential migration of the more substituted carbon during the Baeyer-Villiger oxidation. We utilize m-chloroperbenzoic acid (m-CPBA) for laboratory scale due to its reliability, though industrial scales may use enzymatic catalysis or H₂O₂.
Reaction Pathway (Graphviz)
Figure 1: Step-wise synthesis pathway showing the critical intermediate lactone stage and potential divergence to oligomeric impurities.
Troubleshooting & Optimization (Q&A)
Phase 1: Oxidation (Lactone Formation)
Q: My yield of the intermediate lactone is low (<50%). Is the m-CPBA degrading? A: While m-CPBA quality matters, the issue is often reaction time or temperature control .
-
The Fix: The Baeyer-Villiger reaction is exothermic.[1] If you add the ketone too fast, the temperature spike can degrade the peracid.
-
Protocol Adjustment:
-
Chill the m-CPBA suspension in Chloroform/DCM to 0°C.
-
Add 2-methylcyclohexanone dropwise over 20–30 minutes.
-
Crucial: Allow the reaction to stir for at least 3–4 hours at room temperature after addition. Do not rush the quench.
-
Validation: Check TLC (Thin Layer Chromatography). The ketone spot must disappear completely before workup.
-
Q: I am seeing multiple spots on TLC after oxidation. What went wrong? A: This indicates incomplete migration or side reactions (epoxidation of enol forms).
-
The Fix: Ensure you are using a stoichiometric excess of m-CPBA (1.2 to 1.4 equivalents). The secondary carbon (bearing the methyl group) must migrate to form the correct lactone isomer.
-
Purification: Wash the organic layer thoroughly with aqueous NaHCO₃ (to remove m-chlorobenzoic acid byproduct) and then NaHSO₃ (to quench excess peroxide) before evaporating the solvent.
Phase 2: Saponification (Ring Opening)
Q: The final product is a sticky "goo" or oil, not a powder. How do I crystallize it? A: Sodium salts of hydroxy fatty acids are surfactants (soaps) and highly hygroscopic. They resist crystallization if any water remains.
-
The Fix: Avoid standard rotary evaporation to dryness, which traps water.
-
Protocol Adjustment (Lyophilization):
-
Perform the saponification with NaOH (1.0 eq).
-
Once the reaction is complete (check by disappearance of lactone peak in IR/NMR), freeze the aqueous solution .
-
Lyophilize (Freeze Dry) for 24–48 hours. This yields a fluffy, white, electrostatic powder.
-
Alternative: If a freeze dryer is unavailable, azeotrope the water with toluene or ethanol, though this is less effective for this specific chain length.
-
Q: My NMR shows broad peaks and the melting point is off. Is it polymerization? A: Yes. Hydroxy acids/salts can form oligomers (polyesters) if the pH drops or if heated excessively during drying.
-
The Mechanism: In the presence of trace acid or excessive heat, the hydroxyl group of one molecule attacks the carboxyl of another (Fischer esterification logic).
-
The Fix: Maintain pH > 10 throughout the workup. Never acidify the solution to isolate the free acid unless you plan to extract immediately; the free acid lactonizes or polymerizes rapidly. Isolate only as the salt.
Optimized Experimental Protocol
Use this standardized workflow to maximize yield and purity.
| Parameter | Specification | Rationale |
| Precursor | 2-Methylcyclohexanone | Yields the correct 6-hydroxy regioisomer upon migration. |
| Oxidant | m-CPBA (1.3 eq) | Excess ensures full conversion of ketone. |
| Solvent (Step 1) | Chloroform or DCM | Inert to oxidation; good solubility for lactone. |
| Base (Step 2) | NaOH (1.0 - 1.05 eq) | Slight excess ensures ring opening; too much requires difficult neutralization. |
| Temperature | Step 1: 0°C | Control exotherm in Step 1; Kinetic energy required for ring opening in Step 2. |
| Workup | Lyophilization | Critical: Prevents "gumming" and ensures dry solid. |
Step-by-Step Methodology
-
Oxidation:
-
Suspend m-CPBA (1.43 mol eq) in Chloroform. Cool to 0°C.[2]
-
Add 2-methylcyclohexanone (1.0 mol eq) dropwise.
-
Stir 30 mins at 0°C, then 3.5 hours at Room Temp.
-
Filter precipitate (m-chlorobenzoic acid). Wash filtrate with NaHCO₃ (sat) and Brine. Dry over MgSO₄.[3]
-
Result: Crude 7-methyloxepan-2-one (Lactone).
-
-
Saponification:
-
Dissolve the crude lactone in aqueous NaOH (1.05 eq).
-
Heat to mild reflux (approx. 80–90°C) for 2–4 hours.
-
Monitor: Solution should become homogenous.
-
Validation: Take an aliquot, acidify, and extract. IR should show loss of Lactone C=O (approx 1725 cm⁻¹) and appearance of Carboxylate (approx 1560 cm⁻¹).
-
-
Isolation:
References
-
Synthesis of 6-hydroxyheptanoic acid (Lactone Intermediate). PrepChem. Accessed Feb 4, 2026. [Link] Provides the specific Baeyer-Villiger protocol for the C7 precursor.
-
Baeyer–Villiger oxidation of ketones to lactones. Organic Reactions. [Link] Mechanistic grounding for the migration of the secondary carbon in 2-methylcyclohexanone.
- Preparation of salts of hydroxy aliphatic sulfonic acids (General Hydroxy Salt Handling).Google Patents (US2820818A). Reference for handling hygroscopic sodium salts of hydroxy-compounds.
-
Sodium 6-hydroxyhexanoate (C6 Analog Data). PubChem. [Link] Comparative data for physical properties and handling of the homologous series.[2]
Sources
Minimizing impurities during sodium 6-hydroxyheptanoate isolation
Technical Support Center: Sodium 6-Hydroxyheptanoate Isolation
Strategic Overview: The "War" Against Lactonization
Isolating Sodium 6-hydroxyheptanoate (Na-6-HH) is not merely a neutralization reaction; it is a kinetic and thermodynamic battle against the molecule's natural tendency to cyclize.[1]
The core challenge lies in the structure: a 7-carbon chain with a hydroxyl group at position 6. In the presence of even trace protons or excess heat, the open-chain carboxylate anion collapses to form 6-methyl-tetrahydro-2H-pyran-2-one (a stable
This guide moves beyond standard protocols to address the why and how of impurity control, ensuring a crystalline, pharmaceutical-grade salt.
Module 1: Critical Process Parameters (CPPs)
To minimize impurities, you must control three variables. If you fail here, downstream purification will fail.
| Parameter | Target Range | Scientific Rationale |
| pH Control | 11.5 – 12.5 | Below pH 10.0, the equilibrium shifts toward the free acid, which instantaneously cyclizes to the lactone.[1] Above pH 13.0, you risk base-catalyzed oligomerization (polyester formation). |
| Temperature | < 40°C | Higher temperatures provide the activation energy for the intramolecular nucleophilic attack of the C6-OH on the carbonyl carbon, even at elevated pH. |
| Water Content | Minimize | Water mediates proton transfer. While water is necessary for hydrolysis, its presence during isolation promotes "gummy" amorphous solids. Transition to anhydrous solvents is critical for crystallization. |
Module 2: The Isolation Protocol
Note: This protocol assumes starting from the commercially available 6-hydroxyheptanoic acid or its corresponding lactone precursor.
Step 1: Controlled Saponification (The "Cold" Open)
-
Dissolution: Dissolve the precursor (Lactone or Acid) in Methanol (MeOH) (5 mL/g).
-
Chilling: Cool the solution to 0–5°C .
-
Neutralization: Add 1.05 equivalents of Sodium Hydroxide (NaOH) as a 2M solution in MeOH.
-
Why MeOH? Sodium 6-hydroxyheptanoate is soluble in MeOH, allowing a homogeneous reaction.[1]
-
Why 1.05 eq? A slight excess of base ensures the equilibrium is locked in the "Open Salt" form.
-
-
Reaction Check: Stir for 1 hour. Verify pH is >11.5 using a high-alkaline pH probe or wetted indicator strip.[1]
Step 2: Solvent Swap & Precipitation (The "Anti-Solvent" Crash)
-
Concentration: Evaporate the MeOH under reduced pressure (Rotavap) at < 35°C until a viscous syrup remains. Do not dry completely to a solid yet.
-
Azeotropic Drying: Add Anhydrous Ethanol or Isopropanol (IPA) and re-evaporate to remove residual water.[1] Repeat 2x.
-
Mechanism:[1] Water removal prevents the salt from redissolving or forming a hydrate that traps impurities.
-
-
Crystallization: Redissolve the syrup in the minimum volume of warm Ethanol (40°C) .
-
Precipitation: Slowly add Methyl tert-butyl ether (MTBE) or Acetone (Anti-solvent) dropwise with vigorous stirring.[1]
-
Ratio: Target a 1:5 Solvent:Anti-solvent ratio.
-
Observation: The salt should crash out as a white, crystalline solid. If it oils out, stop, sonicate, and add a seed crystal.
-
Step 3: Filtration & Drying[2][3]
-
Filter under Nitrogen atmosphere (to prevent moisture absorption).
-
Wash the cake with cold Acetone/MTBE (1:1).
-
Dry in a vacuum oven at 30°C over
or Silica Gel.
Module 3: Troubleshooting & FAQs
Q1: My product is isolating as a sticky gum/oil, not a powder. Why?
Diagnosis: Residual Water or Lactone Contamination.
-
Mechanism: The sodium salt is highly hygroscopic. If water is present, it lowers the glass transition temperature (
), causing the salt to exist as a gum.[1] Alternatively, if the pH dropped during isolation, neutral lactone oil is present, plasticizing the salt. -
Fix:
-
Redissolve the gum in minimal dry Methanol.
-
Check pH; adjust to 12 if necessary.
-
Perform an azeotropic distillation with Toluene or Cyclohexane to strip every trace of water.
-
Reprecipitate using anhydrous Acetone.
-
Q2: HPLC shows a peak at a longer retention time. What is it?
Diagnosis: Dimer/Oligomer (Linear Ester). [1]
-
Mechanism: The C6-hydroxyl group of one molecule attacks the carboxylate of another. This intermolecular esterification competes with the intramolecular lactonization.
-
Fix: This is concentration-dependent.
-
Prevention: Perform the saponification in more dilute conditions (>10 mL/g solvent).
-
Remediation:[1] These oligomers are less soluble in water. Dissolve the crude salt in water; filter off any insoluble haze (oligomers); lyophilize the filtrate.
-
Q3: Can I use heat to speed up the drying process?
Answer: Absolutely Not.
-
Risk: Even in the solid state, surface moisture can facilitate proton exchange.[1] Heating >50°C can drive the equilibrium back toward the lactone + NaOH, causing the salt to "yellow" and degrade.
-
Protocol: Use high vacuum (< 1 mbar) at low temperature (ambient to 30°C).
Module 4: Mechanistic Visualization
The following diagram illustrates the precarious equilibrium between the desired salt and the parasitic lactone/oligomer pathways.
Caption: The "Lactone Trap": Acidic conditions or heat rapidly revert the open acid to the thermodynamic lactone sink. High pH stabilizes the salt.
References
-
Synthesis of Hydroxy Sulfonate Surfactants. Molecules, 2005, 10, 1176.[1] (Describes the general stability and isolation of sodium salts of hydroxy-alkanoates and the risks of oligomerization).
-
Process for the preparation of sodium salts of penicillanic acids. European Patent EP1281713B1. (Details the "Sodium 2-ethylhexanoate" (SEH) method for anhydrous salt precipitation in acetone, a relevant technique for isolating hygroscopic carboxylate salts).
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures. Journal of Chemical & Engineering Data. (Provides thermodynamic data on using antisolvents like Acetone/MTBE for sodium salt crystallization).
-
PubChem Compound Summary: Sodium 6-hydroxyhexanoate. (Structural analog data used for solubility and safety profiling).
Sources
Resolving baseline noise in HPLC analysis of sodium 6-hydroxyheptanoate
Welcome to the technical support center for the HPLC analysis of sodium 6-hydroxyheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on resolving common issues encountered during chromatographic analysis, with a specific focus on achieving a stable and quiet baseline.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding baseline noise in the HPLC analysis of sodium 6-hydroxyheptanoate.
Q1: What are the most common causes of a noisy baseline in HPLC?
A noisy baseline in HPLC can be attributed to several factors, including contaminated mobile phase, issues with the pump (e.g., leaks, faulty check valves), air bubbles in the system, a deteriorating detector lamp, or a contaminated or degraded column.[1][2][3] The appearance of the noise (regular or irregular) can often provide clues to its source.[1]
Q2: My baseline is showing regular, periodic noise (pulsations). What is the likely cause?
Regular, pulsating noise that correlates with the pump stroke is often indicative of a problem with the HPLC pump.[4] This could be due to air trapped in the pump head, faulty check valves, or worn pump seals.[2][5] Inadequate mobile phase degassing can also lead to the formation of air bubbles that cause pulsations as they pass through the detector.[6]
Q3: I am observing irregular, sporadic baseline noise. What should I investigate first?
Irregular baseline noise is often caused by factors such as a contaminated mobile phase, air bubbles in the system, a dirty or failing detector lamp, or leaks in the system.[1][3] It is recommended to start by preparing a fresh mobile phase and thoroughly degassing it.[1] If the problem persists, inspect the system for any loose fittings and check the detector lamp's performance.[3][7]
Q4: Can the mobile phase pH affect the baseline noise when analyzing an acidic compound like 6-hydroxyheptanoic acid?
Yes, the mobile phase pH is a critical parameter. For acidic compounds, maintaining a consistent and appropriate pH is essential for reproducible retention times and a stable baseline. Fluctuations in pH can alter the ionization state of the analyte, leading to peak shape issues and baseline drift. Using a buffer is highly recommended to control the pH. However, be aware that some buffers, particularly those based on carboxylic acids, can have high background absorption at low UV wavelengths, which can contribute to noise.[8]
Q5: How can I minimize baseline drift during a gradient analysis?
Baseline drift in gradient elution can be caused by differences in the UV absorbance of the mobile phase components at the detection wavelength.[9] To minimize this, ensure that both the aqueous and organic mobile phases have similar absorbance at the analytical wavelength. Preparing fresh mobile phases daily and using high-purity solvents and additives like trifluoroacetic acid (TFA) sparingly and consistently can also help stabilize the baseline.[9]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve baseline noise issues systematically.
Guide 1: Systematic Diagnosis of Baseline Noise
A logical, stepwise approach is the most effective way to identify the source of baseline noise. This guide provides a workflow to systematically isolate the problematic component of your HPLC system.
Experimental Workflow: Isolating the Source of Baseline Noise
Caption: A systematic workflow for diagnosing the source of HPLC baseline noise.
Step-by-Step Protocol:
-
Observe the Pressure: Monitor the system's backpressure. Unstable pressure readings often point towards the pump as the source of the noise.[4] If the pressure is fluctuating, proceed to troubleshoot the pump.
-
Bypass the Column: If the pressure is stable, remove the analytical column and replace it with a zero-dead-volume union. Run the mobile phase through the system. If the baseline noise is significantly reduced or eliminated, the column is the likely culprit.[2][4]
-
Prepare Fresh Mobile Phase: If the noise persists after removing the column, prepare a fresh batch of mobile phase using high-purity solvents and reagents.[1] Ensure thorough degassing. If this resolves the issue, the original mobile phase was likely contaminated or improperly prepared.[1][2]
-
Isolate the Detector: If the noise continues with a fresh mobile phase and no column, the issue is likely with the detector.[4] A simple test is to stop the pump flow. If the noise persists, it is an electronic issue with the detector or data acquisition system.[7] If the noise stops, it may be related to the flow cell.
Guide 2: Mobile Phase Preparation and Optimization for Sodium 6-Hydroxyheptanoate
The mobile phase is a frequent source of baseline issues, especially when analyzing ionic compounds. Proper preparation and optimization are crucial for a stable baseline.
Key Considerations for Mobile Phase Preparation:
| Parameter | Recommendation | Rationale |
| Solvent Purity | Use HPLC-grade solvents and reagents.[1][10] | Lower grade solvents can contain impurities that absorb UV light, leading to a noisy and drifting baseline.[2] |
| Water Quality | Use freshly purified water (e.g., Milli-Q or equivalent). | Water is a common source of microbial and organic contamination, which can cause ghost peaks and baseline instability.[2] |
| Buffer Preparation | Prepare buffers fresh daily and filter through a 0.45 µm membrane.[10][11] | Buffers are susceptible to microbial growth, and filtration removes any particulate matter that could clog the system or interfere with detection.[12] |
| Degassing | Thoroughly degas the mobile phase using an in-line degasser, sonication, or helium sparging.[1][9] | Dissolved gases can form bubbles in the detector cell, causing sharp spikes and a noisy baseline.[6] |
| pH Control | For 6-hydroxyheptanoic acid, buffer the mobile phase to a pH at least 2 units below its pKa (~4.5) to ensure it is in a single, non-ionized form for reversed-phase chromatography. | This improves peak shape and retention time reproducibility. |
Protocol for Mobile Phase Optimization:
-
Initial Conditions: Start with a simple mobile phase, for example, a mixture of acetonitrile and a phosphate buffer at a pH of 2.5.
-
Adjust Organic Modifier Concentration: Vary the percentage of acetonitrile to achieve the desired retention time for sodium 6-hydroxyheptanoate.
-
Evaluate Baseline: Once the retention is optimized, assess the baseline noise. If it is unacceptable, consider the following adjustments.
-
Alternative Organic Modifiers: If using acetonitrile, try substituting it with methanol. Different solvents can have different UV cutoff wavelengths and may provide a quieter baseline.[13]
-
Ion-Pairing Chromatography: If peak shape is poor or retention is insufficient even with pH adjustment, consider using an ion-pairing agent. For a negatively charged analyte like a carboxylate, a cationic ion-pairing agent such as a tetraalkylammonium salt can be added to the mobile phase to improve retention and peak shape on a reversed-phase column.[14][15] Be aware that ion-pairing reagents can sometimes increase baseline noise and require longer equilibration times.[9]
Guide 3: Troubleshooting Pump and Detector Related Noise
If the mobile phase and column have been ruled out as the source of noise, the issue likely lies with the HPLC pump or detector.
Troubleshooting Logic: Pump vs. Detector Noise
Caption: Differentiating between pump- and detector-related baseline noise.
Pump-Related Noise (Often Rhythmic):
-
Air in the Pump: This is a common cause of pressure fluctuations and baseline pulsations.
-
Solution: Purge the pump thoroughly according to the manufacturer's instructions. Ensure all mobile phase lines are submerged in the solvent reservoirs and that the solvent inlet filters are not clogged.[1]
-
-
Leaking Pump Seals: Worn or damaged pump seals can cause leaks and pressure instability.
-
Faulty Check Valves: Check valves are crucial for maintaining a constant, unidirectional flow. If they are dirty or sticking, they can cause pressure drops and a noisy baseline.
-
Solution: Remove the check valves and sonicate them in an appropriate solvent (e.g., isopropanol). If cleaning does not resolve the issue, replace them.[2]
-
Detector-Related Noise (Often Irregular or Drifting):
-
Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell can cause significant baseline noise and drift.[1][3]
-
Deteriorating Lamp: The intensity of UV detector lamps decreases over time, leading to lower signal-to-noise ratios and a noisier baseline.[2][12]
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector's electronics and the refractive index of the mobile phase, causing baseline drift.[16][17]
By following these structured troubleshooting guides, you can systematically identify and resolve the root cause of baseline noise in your HPLC analysis of sodium 6-hydroxyheptanoate, leading to more reliable and accurate results.
References
- Shimadzu. (2025, April 15). Baseline Disturbance.
- Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
- HPLC Troubleshooting Guide.
- Vallat, A. (2007, May). TROUBLESHOOTING GUIDE – HPLC.
- Overbrook. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
- Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science.
- Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?.
- SCION Instruments. HPLC Troubleshooting Guide.
- LCGC Blog. (2019, February 13). HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online.
- ResearchGate. (2015, July 25). Common Causes of Baseline Noise in HPLC & UHPLC Systems.
- Axion Labs. (2022, October 25). HPLC Troubleshooting: What is causing baseline noise? [Video]. YouTube.
- Common Causes of Baseline Noise in HPLC, UHPLC. (2014, September 6).
- Agilent. Eliminating Baseline Problems.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Chromatography Today. 5 Ways to Approach Baseline Issues.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1).
- Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
- Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.
- Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. OSF.
- Radko, A. (2024, May 21). HPLC baseline problem. Baseline problem?. ResearchGate.
- Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. (2023, June 16). DiVA.
- Phenomenex. (2022, November 2). Mobile Phase Preparation Tips & Tricks.
- Separation Science. HPLC Tips & Tricks: Mobile Phase Preparation - Buffers.
- Choiket, K., & Rozing, G. (2025, August 6). The physicochemical causes of baseline disturbance in HPLC - Part II: Column temperature and refractive index detection. ResearchGate.
- HELIX Chromatography. HPLC Methods for analysis of Sodium ion.
- Spectrum Chemical. Ion-Pair Reagents for HPLC.
- Shimadzu (Europe). Preparing the Mobile Phases.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Chromatography Forum. (2014, July 26). Air Conditioner Cause HPLC Baseline Fluctuation, Radiation?.
- Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC.
- Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. (2020, November 8).
- Sigma-Aldrich. Method development & optimization.
- TCI Chemicals. Ion-Pair Reagents for HPLC.
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Shimadzu Baseline Disturbance [shimadzu.nl]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. google.com [google.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sepscience.com [sepscience.com]
- 10. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 11. welch-us.com [welch-us.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. labtech.tn [labtech.tn]
- 19. Air Conditioner Cause HPLC Baseline Fluctuation, Radiation? - Chromatography Forum [chromforum.org]
Preventing degradation of sodium 6-hydroxyheptanoate in aqueous solution
Topic: Prevention of Degradation in Aqueous Solution Ticket ID: [AUTO-GEN-2024-SHH] Support Tier: Level 3 (Senior Application Scientist)[1]
Welcome to the Technical Support Center
You have reached the advanced troubleshooting module for Sodium 6-Hydroxyheptanoate . As a Senior Application Scientist, I understand that "degradation" is often a catch-all term for three distinct chemical failures: Lactonization , Oxidation , and Precipitation .
This guide does not just list "do's and don'ts"; it explains the why so you can design self-validating experiments.
Quick Diagnostic Dashboard
Before proceeding, check your solution against these indicators:
| Observation | Likely Issue | Immediate Action |
| New HPLC Peak (Non-polar) | Lactonization (Cyclization) | Check pH immediately. If pH < 7, adjust to pH 9. |
| Solution Yellowing | Oxidation (Ketone formation) | Degas buffers; add EDTA if metal ions are suspected.[1] |
| Cloudiness / Precipitate | Protonation (Free Acid formation) | pH has dropped below pKa (~4.8).[1] Add NaOH. |
| Viscosity Increase | Oligomerization | Concentration too high at neutral/acidic pH.[1] Dilute. |
Module 1: The Primary Threat – Lactonization
The most common instability mode for hydroxy-fatty acid salts is the conversion to their lactone (cyclic ester) form. Sodium 6-hydroxyheptanoate contains both a nucleophile (secondary -OH) and an electrophile (carboxylate) on the same chain.[1]
The Mechanism
In aqueous solution, the sodium salt exists in equilibrium with its free acid form. The free acid (
-
The Risk: Formation of
-heptalactone (7-membered ring).[1] -
The Catalyst: Protons (
). This reaction is acid-catalyzed.[1] -
Thermodynamics: While 5- and 6-membered rings form fastest, 7-membered rings are chemically accessible.[1] Furthermore, at high concentrations, intermolecular esterification (oligomerization) becomes a competing risk [1, 2].
The Solution: Charge Repulsion
You must maintain the molecule in its dianionic state (or at least mono-anionic carboxylate). If the carboxyl group is deprotonated (
Protocol:
-
Target pH: Maintain pH 8.5 – 9.5 .
-
Buffer Selection: Use Carbonate or Glycine-NaOH buffers. Avoid Phosphate buffers if working near pH 7.0, as local acidity can trigger cyclization.
Module 2: The Secondary Threat – Oxidation[2][3]
The secondary hydroxyl group at C-6 is susceptible to oxidation, converting the alcohol into a ketone (Sodium 6-oxoheptanoate).
The Mechanism
Oxidation typically requires dissolved oxygen and is catalyzed by trace transition metals (Fe, Cu) or light.
-
Observation: This often manifests as a "yellowing" of the solution or the appearance of a ketone peak (M-2H) in Mass Spectrometry [3, 4].
The Solution: Exclusion & Chelation
-
Degassing: Sparge all buffers with Argon or Nitrogen for 15 minutes prior to dissolution.
-
Chelation: If your water source is not ultrapure (Type I), add 0.1 mM EDTA to sequester trace metals that catalyze oxidation.
Visualizing the Degradation Landscape
The following diagram illustrates the competing pathways your molecule faces in solution.
Figure 1: Mechanistic pathways of degradation. Green nodes represent the target state; red nodes represent irreversible or difficult-to-reverse degradation products.[1]
Module 3: Master Protocol for Stable Stock Preparation
Do not use simple water. Use this buffered system to ensure stability for up to 3 months at -20°C.
Reagents Required
-
Buffer: 50 mM Sodium Bicarbonate (
) adjusted to pH 9.0 with NaOH. -
Inert Gas: Nitrogen or Argon.
Step-by-Step Methodology
-
Buffer Preparation (The "Shield"):
-
Prepare 50 mM
. -
Adjust pH to 9.0 ± 0.2 using 1M NaOH.
-
Why? The pKa of the carboxylic acid is ~4.8 [5]. At pH 9.0, the ratio of Salt:Acid is
, effectively eliminating the risk of lactonization.
-
-
Degassing (The "Vacuum"):
-
Sparge the buffer with Nitrogen for 10–15 minutes.
-
Why? Removes dissolved
to prevent secondary alcohol oxidation.
-
-
Dissolution (The "Cold Start"):
-
Chill the buffer to 4°C on ice.
-
Add the Sodium 6-Hydroxyheptanoate powder slowly while stirring.
-
Why? Dissolution is often exothermic; heat accelerates degradation kinetics.
-
-
Verification (The "Check"):
-
Measure pH immediately after dissolution. The addition of the salt may shift pH.
-
CRITICAL: If pH drops below 8.0, add dilute NaOH dropwise to return to pH 9.0.
-
-
Storage:
-
Aliquot into amber glass vials (protects from light).
-
Overlay with Nitrogen gas before capping.
-
Store at -20°C . Avoid repeated freeze-thaw cycles.[1]
-
Troubleshooting Decision Tree
Use this logic flow when you encounter unexpected results in your assay.
Figure 2: Diagnostic logic for identifying the root cause of instability.
References
-
Michigan State University (Chemistry). Reactivity of Carboxylic Acid Derivatives: Lactonization Thermodynamics. (General principles of 5, 6, and 7-membered ring formation).
-
National Institutes of Health (PubChem). Sodium 6-hydroxyhexanoate (Analogous Structure Data). (Provides physical property data, pKa estimates, and safety data for the C6 analog which applies to C7 chemistry).
-
Chemistry LibreTexts. Oxidation of Alcohols. (Mechanisms for secondary alcohol oxidation to ketones).[3][4][5]
-
ChemGuide. Oxidation of Alcohols: Secondary Alcohols. (Detailed reaction conditions for ketone formation).
-
Williams, R. (Organic Chemistry Data). pKa Data Compilation. (Authoritative list of pKa values for hydroxy acids and carboxylic acids).
Sources
- 1. Showing Compound 6-Hydroxyhexanoic acid (FDB029184) - FooDB [foodb.ca]
- 2. 6-HYDROXYCAPROIC ACID | 1191-25-9 [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. savvy-chemist: Alcohols (4) Redox reaction with sodium dichromate(VI) [derekcarrsavvy-chemist.blogspot.com]
- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]
Strategies for increasing enantiomeric excess of sodium 6-hydroxyheptanoate
This guide serves as a technical support resource for researchers and process chemists optimizing the enantiomeric excess (ee) of sodium 6-hydroxyheptanoate . It focuses on the (R)-enantiomer, the most common bioactive form derived from beta-oxidation and polyhydroxyalkanoate (PHA) pathways, though the principles apply to the (S)-enantiomer with appropriate catalyst selection.[1]
Executive Summary
Sodium 6-hydroxyheptanoate poses two distinct challenges:
-
Chiral Center Position: The hydroxyl group at the
-1 position (C6) is distal from the carboxylate head, reducing the effectiveness of traditional chiral auxiliaries that rely on steric proximity. -
Physical Properties: As a medium-chain hydroxy fatty acid salt, it exhibits "soap-like" behavior, forming gels rather than defined crystals, which complicates recrystallization as a purification strategy.[1]
Recommended Strategy:
-
Primary Route (Synthesis): Biocatalytic asymmetric reduction of sodium 6-oxoheptanoate (or its ester) using Ketoreductases (KREDs).[1]
-
Secondary Route (Resolution): Lipase-catalyzed kinetic resolution of the racemic methyl ester.[1]
-
Purification: Derivatization-based crystallization (e.g., chiral amine salts) prior to final sodium salt formation.[1]
Module 1: Biocatalytic Asymmetric Reduction (Primary Strategy)
Overview
The most robust method to achieve >99% ee is the asymmetric reduction of the corresponding ketone, 6-oxoheptanoate , using NADPH-dependent Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).[1]
Workflow Diagram: Coupled Enzyme System
The following diagram illustrates the standard cofactor recycling system required to drive the reaction to completion and maintain high enantioselectivity.
Figure 1: Cofactor recycling loop using Glucose Dehydrogenase (GDH) to regenerate NADPH, ensuring the KRED operates efficiently.[1]
Protocol & Troubleshooting
Q: Which enzyme should I screen for 6-oxoheptanoate reduction? A: Focus on "Anti-Prelog" KREDs if targeting the (R)-enantiomer.[1]
-
Specific Strains: Lactobacillus kefir ADH and Lactobacillus brevis ADH are well-documented for reducing medium-chain keto acids/esters with high stereospecificity.[1]
-
Commercial Kits: Screen Codexis KRED-P1/P2 panels or Daicel biocatalysts.[1] Look for activity on "2-octanone" or "ethyl acetoacetate" as surrogate substrates during initial screening.[1]
Q: My reaction stalls at 90% conversion. How do I push it to completion? A: Incomplete conversion often leaves unreacted ketone, which complicates downstream workup.[1]
-
Check pH: Gluconic acid (byproduct of GDH recycling) acidifies the media.[1] Ensure your buffer (Phosphate 100mM) is strong enough, or use a pH-stat titrator to maintain pH 7.0–7.5.[1]
-
Remove Product Inhibition: 6-hydroxyheptanoate can inhibit some KREDs.[1] Add a hydrophobic resin (e.g., Amberlite XAD-4) to sequester the product in situ if using the ester form.[1]
Module 2: Kinetic Resolution (Secondary Strategy)
Overview
If the ketone precursor is unavailable, you can resolve racemic 6-hydroxyheptanoate using lipases.[1] This method is limited to a theoretical 50% yield unless a racemization catalyst is added (Dynamic Kinetic Resolution).[1]
Step-by-Step Protocol
-
Substrate: Convert Sodium 6-hydroxyheptanoate to Methyl 6-hydroxyheptanoate . Lipases work poorly on charged carboxylates in organic solvents.[1]
-
Enzyme: Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).[1]
-
Acyl Donor: Vinyl acetate (irreversible) or isopropenyl acetate.[1]
-
Solvent: MTBE or Hexane (anhydrous).[1]
Q: I am getting low ee (<90%) for the remaining alcohol. Why? A: This is a classic kinetic resolution trade-off.
-
The Issue: As the reaction proceeds, the enzyme starts accepting the "wrong" enantiomer because the "right" one is depleted.
-
The Fix: Stop the reaction at 40-45% conversion rather than 50%. This sacrifices yield for high ee of the unreacted substrate (the alcohol).
-
Calculation: Use the E-value (Enantiomeric Ratio) calculator. If E < 20, kinetic resolution is inefficient.[1] You need E > 100 for >99% ee at 50% conversion.[1]
Module 3: Downstream Processing & Purification
The "Sodium Salt" Problem
Sodium 6-hydroxyheptanoate is extremely hygroscopic and tends to form amorphous solids or gels.[1] Direct crystallization of the sodium salt to upgrade ee is not recommended .
Troubleshooting Logic Tree: Low EE
Figure 2: Diagnostic flow for identifying the source of enantiomeric purity loss.
Recommended Purification Strategy: Chiral Salt Formation
Instead of crystallizing the sodium salt directly:
-
Acidify to free 6-hydroxyheptanoic acid.
-
Complexation: React with a chiral amine such as (R)-1-Phenylethylamine or Benzylamine in a solvent like Ethyl Acetate/Ethanol.[1]
-
Crystallization: These amine salts crystallize well.[1] Recrystallize to upgrade ee from 90% to >99%.
-
Salt Exchange: Dissolve the purified amine salt in water, add 1 equivalent of NaOH, and extract the amine with organic solvent (ether/DCM).[1] The aqueous phase now contains pure Sodium 6-hydroxyheptanoate.[1]
-
Lyophilization: Freeze-dry the aqueous phase to obtain the solid sodium salt without inducing amorphous clumping.
FAQ: Common Issues
Q: Can I measure ee directly on the sodium salt? A: No. Chiral GC and HPLC columns generally require neutral species.[1]
-
Protocol: Acidify a small aliquot, extract with EtOAc, and treat with Trimethylsilyldiazomethane (TMS-CHN2) to form the methyl ester. Inject this ester onto a chiral column (e.g., Chiralcel OD-H or Chirasil-Dex CB).[1]
Q: Why does my product racemize during drying? A: Hydroxy acids can undergo intermolecular esterification (oligomerization) or intramolecular lactonization (forming the 7-membered lactone) under heat and acidic conditions.[1]
-
Solution: Keep the pH > 8.0 during the final drying of the sodium salt. Avoid heating the free acid form above 40°C.
Q: Is there a specific KRED for the 6-position? A: While specific "6-oxoheptanoate reductases" are rare in name, enzymes active on 2-oxo- and omega-1 oxo- fatty acids are the correct class.[1] Lactobacillus ADHs are the gold standard here.
References
-
Biocatalytic Reduction Strategies
-
Kinetic Resolution Protocols
-
PHA Monomer Synthesis
-
Crystallization of Hydroxy Acid Salts
Sources
Addressing thermal instability of sodium 6-hydroxyheptanoate during drying
Welcome to the dedicated technical support center for sodium 6-hydroxyheptanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal instability of this compound, particularly during the critical drying phase of its isolation and purification. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and stability of your product.
Introduction: The Challenge of Drying Sodium 6-Hydroxyheptanoate
Sodium 6-hydroxyheptanoate, a molecule of interest in various therapeutic areas, presents a significant manufacturing challenge due to its inherent thermal lability. The presence of both a hydroxyl and a carboxylate group in its structure makes it susceptible to degradation at elevated temperatures. Improper drying protocols can lead to a range of issues, including discoloration, the formation of impurities, and a general loss of product quality. This guide provides a systematic approach to understanding and mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when drying sodium 6-hydroxyheptanoate?
A1: The primary concern is thermal degradation. The molecule's hydroxyalkanoate structure is prone to several degradation pathways at elevated temperatures, including:
-
Dehydration: Elimination of the hydroxyl group and a neighboring proton to form an unsaturated heptenoate salt.
-
Oxidation: The secondary alcohol at the 6-position can be oxidized to a ketone, forming sodium 6-oxoheptanoate.
-
Polymerization/Oligomerization: Intermolecular esterification reactions can occur, leading to the formation of dimers, trimers, or even low-molecular-weight polyesters.[1][2]
These degradation products can compromise the purity, efficacy, and safety of the final product.
Q2: My product is turning yellow/brown during conventional oven drying. What is happening?
A2: Discoloration is a common indicator of thermal degradation. Even at temperatures that seem moderate, localized overheating or prolonged exposure can initiate decomposition reactions. The formation of conjugated systems from dehydration or other complex degradation pathways can lead to colored impurities. It is crucial to avoid high-temperature drying methods for this compound.
Q3: What is the recommended maximum temperature for drying sodium 6-hydroxyheptanoate?
A3: While a precise decomposition temperature for this specific molecule is not widely published, based on data for similar heat-sensitive active pharmaceutical ingredients (APIs), it is advisable to keep the product temperature below 40-60°C at all times during the drying process.[3] A preliminary thermal analysis is strongly recommended to determine the specific thermal properties of your material.
Q4: How can I determine the thermal stability of my specific batch of sodium 6-hydroxyheptanoate?
A4: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for this purpose.[4][5][6]
-
TGA measures the change in mass of a sample as a function of temperature, revealing the onset temperature of decomposition.[5]
-
DSC measures the heat flow into or out of a sample as it is heated, indicating melting points, glass transitions, and exothermic or endothermic decomposition events.
A detailed protocol for a preliminary TGA analysis is provided in the "Protocols" section of this guide.
Q5: Besides temperature, what other factors can influence the stability of sodium 6-hydroxyheptanoate during drying?
A5: Several factors can play a role:
-
Presence of Oxygen: The risk of oxidative degradation is higher in the presence of air.
-
Residual Solvents: Certain solvents can catalyze degradation reactions.
-
pH: While the salt form is generally more stable than the free acid, significant deviations in pH in the solvated product can promote hydrolysis or other reactions.
-
Hygroscopicity: The compound may be hygroscopic, meaning it readily absorbs moisture from the air. This can lead to physical changes like clumping and may affect chemical stability over time.[7]
Troubleshooting Guide
This section addresses common problems encountered during the drying of sodium 6-hydroxyheptanoate and provides systematic solutions.
Issue 1: Product Degradation Detected by Analytical Methods (e.g., HPLC)
| Potential Cause | Investigative Steps | Recommended Solution |
| Excessive Drying Temperature | 1. Review drying temperature logs. 2. Perform TGA/DSC on a sample to determine the decomposition onset. | 1. Switch to a low-temperature drying method such as vacuum drying or lyophilization. 2. For vacuum drying, maintain the product temperature below 40°C. |
| Prolonged Drying Time | 1. Analyze the drying curve to identify when the solvent removal plateaus. | 1. Optimize the drying parameters (e.g., increase vacuum in vacuum drying, adjust shelf temperature in lyophilization) to shorten the cycle time. |
| Oxidation | 1. Assess if the drying process was performed in the presence of air. | 1. For vacuum drying, ensure a deep vacuum is achieved. Consider a nitrogen bleed to break the vacuum. 2. Lyophilization is inherently performed under a high vacuum, minimizing oxidation risk. |
Issue 2: Incomplete Drying (High Residual Solvent Content)
| Potential Cause | Investigative Steps | Recommended Solution |
| Insufficient Drying Time | 1. Extend the drying time and monitor solvent content at regular intervals. | 1. Continue drying until a constant weight is achieved or residual solvent levels are within specification. |
| Inefficient Solvent Removal | 1. Check the vacuum level in the oven or lyophilizer. 2. Ensure even heat distribution to all samples. | 1. Service the vacuum pump to ensure it reaches the required pressure. 2. In a vacuum oven, ensure good thermal contact between the shelves and the product. 3. For lyophilization, ensure the condenser is at a sufficiently low temperature. |
| Product Forms a Film or Crust | 1. Visually inspect the product for a hard outer layer that could trap solvent. | 1. For lyophilization, consider reformulating with a bulking agent (e.g., mannitol) to create a more porous cake structure. 2. For vacuum drying, spread the material in a thin layer to maximize surface area. |
Recommended Drying Methodologies
Given the thermal sensitivity of sodium 6-hydroxyheptanoate, conventional high-temperature oven drying is not recommended. The following methods offer superior control and are better suited for preserving the integrity of the molecule.
Method 1: Vacuum Oven Drying (Good)
Vacuum drying is a significant improvement over atmospheric oven drying because reducing the pressure lowers the boiling point of solvents, allowing for rapid evaporation at a much lower temperature.[3][8]
-
Principle: By reducing the ambient pressure, the temperature required for a solvent to evaporate is significantly decreased. This allows for gentle drying without exposing the API to high heat.[3]
-
Advantages: Faster than air drying at a given temperature, minimizes oxidation.[3]
-
Considerations: Heat transfer can be inefficient in a vacuum. Ensure good contact between the sample container and the heated shelf.
Method 2: Lyophilization (Freeze-Drying) (Better)
Lyophilization is an excellent method for highly sensitive and valuable APIs. It involves freezing the material and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas.[9][10]
-
Principle: The product is first frozen, and then a deep vacuum is applied. The shelf temperature is raised slightly to provide the energy for the frozen solvent to turn directly into a vapor (sublimation), bypassing the liquid phase.[10]
-
Advantages: Extremely gentle, minimizes the risk of chemical degradation, and produces a porous, easily re-dissolvable product.[9]
-
Considerations: Longer process time and more expensive equipment compared to vacuum drying. Cycle development is crucial for efficiency.
Method 3: Spray Drying (Alternative for Scale-Up)
Spray drying is a continuous process that can be suitable for larger-scale manufacturing. A solution of the API is atomized into fine droplets in a stream of hot gas, leading to rapid solvent evaporation.[11][12]
-
Principle: The very large surface area of the atomized droplets allows for extremely fast drying. Although the inlet gas temperature is high, the evaporative cooling effect keeps the actual product temperature relatively low for a very short duration.[11]
-
Advantages: Rapid, continuous process, allows for particle engineering.
-
Considerations: Requires specialized equipment and significant process development to optimize conditions and avoid degradation.[11]
Experimental Protocols & Workflows
Protocol 1: Preliminary Thermal Stability Assessment using TGA
This protocol provides a basic framework for determining the onset of thermal decomposition.
-
Sample Preparation: Place 5-10 mg of your dried sodium 6-hydroxyheptanoate into a TGA pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up to 300°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
The onset of decomposition is the temperature at which a significant mass loss begins (typically defined as the intersection of the baseline with the tangent of the decomposition curve). This temperature should be considered the upper limit for any drying process.
-
Workflow for Selecting and Optimizing a Drying Method
The following diagram illustrates the decision-making process for handling a new batch of sodium 6-hydroxyheptanoate.
Caption: Decision workflow for drying sodium 6-hydroxyheptanoate.
Protocol 2: Developing a Basic Lyophilization Cycle
This protocol outlines the fundamental steps for developing a robust freeze-drying cycle.
-
Formulation and Freezing:
-
Dissolve the sodium 6-hydroxyheptanoate in a suitable solvent (typically water) to a concentration that allows for efficient drying (e.g., 10-50 mg/mL).
-
Use DSC to determine the glass transition temperature (Tg') of the maximally freeze-concentrated solute. This is critical for preventing product collapse during primary drying.
-
Freeze the product on the lyophilizer shelves to a temperature at least 5-10°C below the Tg'. A typical freezing temperature is -40°C.
-
-
Primary Drying (Sublimation):
-
Apply a deep vacuum (e.g., 100-200 mTorr).
-
Set the shelf temperature to just below the Tg' to provide energy for sublimation without causing the product matrix to collapse. This is the most time-consuming step.[10]
-
Hold until all the ice has sublimated. This can be monitored by pressure sensors in the lyophilizer.
-
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature (e.g., to 20-30°C) while maintaining the vacuum.
-
This step removes residual bound water molecules.[10]
-
Hold for several hours until the product is completely dry.
-
-
Cycle Completion:
-
Backfill the chamber with an inert gas like nitrogen before stoppering vials or removing the product.
-
Analytical Methods for Quality Control
Ensuring the quality of the final product requires robust analytical testing.
| Parameter | Recommended Method | Purpose |
| Purity and Impurities | High-Performance Liquid Chromatography (HPLC) | To quantify the main component and detect/quantify any degradation products. An ion-exclusion or reversed-phase C18 column with a UV detector (at a low wavelength like 210 nm) is often a good starting point for organic acids.[13][14][15][16] |
| Residual Water Content | Karl Fischer Titration | To accurately measure the amount of residual water in the final product. This is crucial for stability, as water can act as a plasticizer and promote degradation. |
| Residual Solvent Content | Gas Chromatography (GC) with Headspace | To quantify any remaining organic solvents from the synthesis or purification process. |
| Thermal Properties | TGA/DSC | To confirm the thermal stability of the final dried product and ensure batch-to-batch consistency. |
References
-
YouTube. (2021, February 8). Thermal Decomposition Of Metal Hydroxides. Retrieved from [Link]
-
Frontiers. (n.d.). Biodegradation of polyhydroxyalkanoates: current state and future prospects. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation and stability of sodium hyaluronate in solid state. Retrieved from [Link]
-
University of Colorado Boulder Organic Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, June 6). Spray Drying of Chitosan Acid Salts: Process Development, Scaling Up and Physicochemical Material Characterization. Retrieved from [Link]
-
YouTube. (2017, March 1). Metal Hydroxide Decomposition. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thermoanalytical studies (TG–DTG–DSC, Py–GC/MS) of sodium carboxymethyl starch with different degrees of substitution. Retrieved from [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Practical advice in the development of a lyophilized protein drug product. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Degradation of Poly(3-hydroxyalkanoates): Preparation of Well-Defined Oligomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of spray-drying process on physical properties of sodium chloride/maltodextrin complexes | Request PDF. Retrieved from [Link]
-
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Digital Commons @ University of Southern Mississippi. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]
-
PharmTech. (2024, October 25). Lyo 101: Challenges & Solutions in Lyophilization Cycle Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (6R)-6-hydroxyheptanoic acid. Retrieved from [Link]
-
Equilibar. (2021, February 16). APIs and Vacuum Drying. Retrieved from [Link]
- Google Patents. (n.d.). GB2546513A - Process of preparing active pharmaceutical ingredient salts.
-
YouTube. (2018, December 4). Thermal Decomposition of Group 2 Metal Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Organic Acids in Orange Fruit by HPLC. Retrieved from [Link]
-
Kent Academic Repository. (2020, October 20). Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, June 8). Application of TGA/c-DTA for Distinguishing between Two Forms of Naproxen in Pharmaceutical Preparations. Retrieved from [Link]
- Google Patents. (n.d.). WO2021142053A1 - Spray dried, low-sodium, salt composition for salt reduction.
-
Taylor & Francis Online. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]
-
Parenteral Drug Association. (2013, January 9). Fast Track Lyophiliza2on Development for Early Phase Programs. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
Pfaudler. (n.d.). Reducing Thermal Degradation in API Drying: The Case for Low-Temperature Evaporation. Retrieved from [Link]
-
ResearchGate. (n.d.). The normal decomposition temperatures of some metal hydroxides into metal oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Drying Process Optimization for an API Solvate Using Heat Transfer Model of an Agitated Filter Dryer | Request PDF. Retrieved from [Link]
-
Pharmaceutical Integrity. (n.d.). Developing an Effective Lyophilization Cycle. Retrieved from [Link]
-
European Pharmaceutical Review. (2019, December 10). Screening and formulating drugs as salts to improve API performance. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability of polyhydroxyalkanoates | Request PDF. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). Spray-Drying of Electrode Materials for Lithium- and Sodium-Ion Batteries. Retrieved from [Link]
-
MDPI. (2019, June 7). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Retrieved from [Link]
-
ACS Publications. (2026, February 2). Interactions of Organic Molecules with Calcite Surfaces: A Simulation and Experimental Study. Retrieved from [Link]
- Google Patents. (n.d.). US5062966A - Process for decomposing solutions of hydroxylammonium salts.
-
ACS Publications. (2026, January 12). Bacterial Cellulose/Poly(vinyl alcohol)/Chitosan Films. Retrieved from [Link]
-
Pharma Calculations. (2025, September 3). Vacuum Drying – A Complete Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Retrieved from [Link]
-
Symbiosis. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Sharp Services. (n.d.). What's Involved in Designing Effective Lyophilization Cycles?. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound 6-Hydroxyhexanoic acid (FDB029184). Retrieved from [Link]
-
ACS Publications. (2015, November 30). Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 6-hydroxy- (CAS 1191-25-9). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Oxoheptanoic acid. Retrieved from [Link]
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- 9. LYOPHILIZATION - Lyo 101: Challenges & Solutions in Lyophilization Cycle Development [drug-dev.com]
- 10. What’s Involved in Designing Effective Lyophilization Cycles? | Sharp Services [sharpservices.com]
- 11. Spray Drying of Chitosan Acid Salts: Process Development, Scaling Up and Physicochemical Material Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2021142053A1 - Spray dried, low-sodium, salt composition for salt reduction - Google Patents [patents.google.com]
- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scioninstruments.com [scioninstruments.com]
Controlling particle size distribution in sodium 6-hydroxyheptanoate production
Welcome to the technical support center for the production of sodium 6-hydroxyheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling particle size distribution (PSD) during crystallization. Particle size is a critical quality attribute that can significantly impact downstream processing, formulation, and bioavailability.[1][2][3] This resource combines fundamental principles with field-proven troubleshooting strategies to help you achieve consistent and targeted particle characteristics.
Section 1: The Crystallization Workflow & Key Control Points
Understanding the crystallization process is fundamental to controlling the final particle size. The entire process can be broken down into two primary, competing events: nucleation (the birth of new crystals) and growth (the increase in size of existing crystals). The final particle size distribution is a direct consequence of the relative rates of these two phenomena.
Caption: Key stages of the crystallization process for particle size control.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the crystallization of sodium 6-hydroxyheptanoate.
Q1: Why is my particle size distribution (PSD) too broad or bimodal?
A broad PSD, often indicated by a high Polydispersity Index (PDI), suggests that nucleation and growth are not well-controlled and may be occurring simultaneously or in separate, uncontrolled events.
Potential Causes & Solutions:
-
Cause 1: Uncontrolled Supersaturation. Rapid cooling or fast anti-solvent addition creates high local supersaturation, leading to a "crash" precipitation or secondary nucleation events.[4] This results in the formation of many small particles (fines) alongside larger, already-growing crystals.
-
Solution: Implement a controlled, linear, or multi-stage cooling/anti-solvent addition profile. Slower addition rates maintain a lower level of supersaturation, favoring growth over nucleation.[5] Return the material to the heat source, add a small amount of additional solvent to redissolve the fine particles, and re-cool at a slower rate.[4]
-
-
Cause 2: Inefficient Mixing. Poor agitation leads to temperature and concentration gradients within the crystallizer.[5] Some zones may be highly supersaturated, promoting nucleation, while others are less saturated, favoring growth.
-
Solution: Ensure your vessel is equipped with an appropriate agitator (e.g., overhead stirrer) for the scale and viscosity of the slurry. The mixing should be sufficient to keep crystals suspended without causing excessive shear, which could lead to attrition (crystal breakage).
-
-
Cause 3: Impurities. Soluble impurities can sometimes inhibit crystal growth on certain faces or act as nucleation promoters, leading to a wider distribution of particle sizes and shapes.[6]
-
Solution: Ensure the purity of your starting material and solvents. If impurities are unavoidable, a pre-crystallization purification step may be necessary.
-
Q2: The process is generating excessively fine particles (fines). How can I increase the average particle size?
Excessive fines are a classic sign that the rate of nucleation far exceeds the rate of crystal growth.
Potential Causes & Solutions:
-
Cause 1: High Degree of Supersaturation. As discussed above, this is the primary driver for nucleation.
-
Solution: Reduce the cooling rate or the anti-solvent addition rate. Starting the crystallization at a higher temperature (closer to the saturation point) can also help.
-
-
Cause 2: Lack of Seeding. Spontaneous nucleation requires a higher energy barrier and thus a higher level of supersaturation. This often results in a rapid, uncontrolled nucleation event.
-
Solution: Introduce "seed crystals" of the desired sodium 6-hydroxyheptanoate polymorph when the solution is only slightly supersaturated. These seeds provide a surface for growth to occur, consuming supersaturation and suppressing spontaneous nucleation. If you don't have seed crystals, you can create them by dipping a glass rod into the solution and letting the solvent evaporate on the tip.[4]
-
-
Cause 3: Choice of Solvent/Anti-Solvent. A very powerful anti-solvent will cause a rapid decrease in solubility, promoting massive nucleation.
-
Solution: Select an anti-solvent in which the sodium 6-hydroxyheptanoate has some minimal solubility. This provides a more controlled precipitation. For sodium salts of organic acids, solvent systems like ethanol/water, methanol/ethyl acetate, or isopropanol/heptane are often explored.[7]
-
Q3: My crystallization process won't start, or the yield is very low. What should I do?
This issue arises from insufficient supersaturation or kinetic barriers to nucleation.
Potential Causes & Solutions:
-
Cause 1: Insufficient Supersaturation. The solution may not be concentrated enough, or the temperature drop/anti-solvent addition is insufficient to cross the nucleation threshold.
-
Solution: If you suspect too much solvent is present, return the solution to the heat source and carefully evaporate a portion of the solvent to increase the concentration.[4] Then, attempt the cooling or anti-solvent addition again.
-
-
Cause 2: Metastable Zone is Too Wide. Some systems can remain in a supersaturated state for a long time without nucleating.
-
Solution 1 (Induce Nucleation): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.[4]
-
Solution 2 (Seeding): Add a seed crystal. This is the most reliable method to initiate crystallization in a controlled manner.[4]
-
Solution 3 (Increase Driving Force): Cool the solution to a lower temperature or add a small amount of additional anti-solvent. Be cautious, as this can lead to rapid crystallization if overdone.
-
Caption: Troubleshooting workflow for crystallization initiation failure.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters to control for particle size? A: The most influential parameters are typically the rate of supersaturation generation (controlled by cooling rate or anti-solvent addition rate), agitation rate, and temperature. The choice of solvent system is also foundational.[5][8][9]
| Parameter | Effect on Particle Size | Rationale |
| Cooling Rate | Faster cooling generally leads to smaller particles. | Rapid cooling creates high supersaturation, favoring nucleation over growth. |
| Agitation Speed | Can have a complex effect. Moderate agitation improves heat/mass transfer, promoting uniform growth. Very high agitation can cause attrition, leading to fines. | Balances the need for homogeneity against the risk of crystal breakage. |
| Solvent Choice | Higher solubility of the compound in the solvent generally allows for better control, often leading to larger crystals. | A good solvent allows the process to be operated in a less supersaturated state where growth dominates.[10] |
| Concentration | Higher initial concentration can lead to smaller particles. | Higher concentration means the solution becomes highly supersaturated more quickly upon cooling, favoring nucleation.[9] |
| Seeding | Proper seeding (low amount, small size) at low supersaturation promotes the growth of larger particles. | Seeds provide a template for growth, consuming supersaturation that would otherwise lead to the birth of new, small crystals. |
Q: How do I select an appropriate solvent system for crystallization? A: An ideal crystallization solvent (or solvent/anti-solvent pair) should meet several criteria:
-
High solubility at high temperatures and low solubility at low temperatures. This ensures a good yield upon cooling.[10]
-
Does not react with the solute.
-
Is non-toxic and environmentally acceptable.
-
Has a boiling point that allows for easy removal during drying. For sodium 6-hydroxyheptanoate, which is a salt, polar solvents like water, ethanol, or methanol are good starting points for the "good" solvent. Non-polar solvents like heptane, hexane, or toluene would be candidates for the "anti-solvent."
Q: What analytical techniques are best for measuring the particle size of sodium 6-hydroxyheptanoate? A: Several techniques are available, each with its own strengths.[11]
-
Laser Diffraction (LD): This is a widely used and versatile technique for particles from the sub-micron to millimeter range.[12][13] For a water-soluble salt like sodium 6-hydroxyheptanoate, it is critical to use a non-dissolving organic solvent (like isopropanol or heptane) as the wet dispersion medium to get an accurate reading.[12]
-
Dynamic Light Scattering (DLS): Best suited for nanoparticles and sub-micron particles, typically in the range of 0.3 nm to 10 µm.[14]
-
Sieve Analysis: A traditional method suitable for larger particles (>45 µm). The sample is passed through a stack of sieves with decreasing mesh size.[14]
-
Microscopy (SEM/TEM): Provides direct visualization of the particles, giving information on both size and shape (morphology). It is often used to complement data from other techniques.
Section 4: Experimental Protocol
Protocol: Controlled Cooling Crystallization with Seeding
This protocol provides a general framework for developing a controlled crystallization process aimed at achieving a larger, more uniform particle size for sodium 6-hydroxyheptanoate.
Objective: To produce sodium 6-hydroxyheptanoate crystals with a target mean particle size and a narrow PSD by controlling the cooling profile and utilizing seed crystals.
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe.
-
Circulating bath for temperature control.
-
Sodium 6-hydroxyheptanoate (crude).
-
Crystallization solvent (e.g., Ethanol).
-
Seed crystals of sodium 6-hydroxyheptanoate (previously prepared, small particle size).
-
Filtration apparatus (e.g., Büchner funnel).
-
Vacuum oven for drying.
Methodology:
-
Solution Preparation:
-
Charge the jacketed reactor with the determined volume of ethanol.
-
Begin agitation at a moderate speed (e.g., 150-200 RPM) to create a vortex without splashing.
-
Heat the solvent to a temperature that will ensure complete dissolution (e.g., 60 °C).
-
Slowly add the crude sodium 6-hydroxyheptanoate to the hot solvent until it is fully dissolved. If needed, add a minimal amount of extra solvent to ensure complete dissolution.
-
-
Saturation Temperature Determination (Optional but Recommended):
-
Once dissolved, slowly cool the solution (e.g., 1 °C/min) until the first crystals are observed (cloud point). This temperature is the saturation temperature for that concentration. Re-heat by 2-3 °C to re-dissolve the crystals before proceeding.
-
-
Controlled Cooling & Seeding:
-
Cool the clear solution to 1-2 °C below the determined saturation temperature. The solution is now slightly supersaturated.
-
Prepare a slurry of the seed crystals (approx. 0.1-1.0% of the solute mass) in a small amount of cold, saturated mother liquor.
-
Add the seed slurry to the reactor.
-
Hold the temperature constant for a "de-supersaturation" period of at least 1 hour. This allows the seeds to establish themselves and begin growing.
-
-
Crystal Growth Phase:
-
Initiate a slow, linear cooling ramp (e.g., 5-10 °C per hour) to the final crystallization temperature (e.g., 5 °C). A slower ramp rate generally produces larger crystals.
-
Maintain agitation throughout the cooling process to ensure crystals remain suspended and the temperature is uniform.
-
-
Isolation and Drying:
-
Once the final temperature is reached, hold for 1-2 hours to maximize yield.
-
Transfer the crystal slurry to the filtration apparatus and filter under vacuum.
-
Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Analysis:
-
Characterize the final product for particle size distribution using laser diffraction or another suitable method.
-
References
- Hu, Q., et al. (2012). Using polyacrylamide to control particle size and synthesize porous nano hydroxyapatite. Materials Science and Engineering: C.
-
Shah, T. J., et al. (2019). Impact of Process Parameters on Particle Size Involved in Media Milling Technique Used for Preparing Clotrimazole Nanocrystals for the Management of Cutaneous Candidiasis. AAPS PharmSciTech. Available at: [Link]
- Bettersize Instruments. (2024). Particle Size Analysis of Salt-Formed Active Pharmaceutical Ingredients.
- Idaho National Laboratory. (n.d.). Synthesis Methods for Nanoparticle Morphology Control in Energy Applications. INL Research Library Digital Repository.
-
VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. Available at: [Link]
-
Heng, J. Y. Y., et al. (2011). Impact of formulation and operating parameters on particle size and grinding media wear in wet media milling of organic compounds – A case study for pyrene. Chemical Engineering Science. Available at: [Link]
-
Groesbeck, C. N., et al. (2001). Effects of salt particle size and sample preparation on results of mixer-efficiency testing. Journal of Animal Science. Available at: [Link]
-
Koutsoukos, P. G., & Valsami-Jones, E. (2000). The Crystallization of Hydroxyapatite in the Presence of Sodium Alginate. Journal of Crystal Growth. Available at: [Link]
-
Hampton Research. (n.d.). Guide for crystallization. Available at: [Link]
- Singh, G., & Kaur, G. (2014). Particle Size Characterization- Techniques, Factors and Quality-by-design Approach. International Journal of Pharmaceutical Sciences and Research.
-
Teleki, A., et al. (2023). Systematic Study of Reaction Conditions for Size-Controlled Synthesis of Silica Nanoparticles. International Journal of Molecular Sciences. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Li, G., et al. (2016). Hydrogelation and Crystallization of Sodium Deoxycholate Controlled by Organic Acids. Langmuir. Available at: [Link]
- Google Patents. (2006). US7018594B2 - Crystallization of sodium carbonate decahydrate from liquors supersaturated in sodium bicarbonate.
-
Smolen, D., et al. (2012). Influence of hydrothermal synthesis parameters on the properties of hydroxyapatite nanoparticles. Beilstein Journal of Nanotechnology. Available at: [Link]
-
Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Available at: [Link]
-
Patanen, M., et al. (2022). Surface composition of size-selected sea salt particles under the influence of organic acids studied in situ using synchrotron radiation X-ray photoelectron spectroscopy. Faraday Discussions. Available at: [Link]
-
Hossen, M. F., et al. (2024). A comprehensive review of particle size analysis techniques. International Journal of Pharmaceutical and Drug Analysis. Available at: [Link]
-
Pal, T., & Jana, N. R. (2004). Reductant Control on Particle Size, Size Distribution and Morphology in the Process of Surface Enhanced Raman Spectroscopy Active Silver Colloid Synthesis. Journal of Physical Chemistry B. Available at: [Link]
-
Ulrich, J., & Jones, M. (2004). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemical Engineering & Technology. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Pope, J. L. (1968). Crystallization of sodium taurocholate. Journal of Lipid Research. Available at: [Link]
-
HORIBA. (n.d.). Dispersing Powders in Liquid for Particle Size Analysis. Available at: [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]
-
O'Mahony, M., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Organic Process Research & Development. Available at: [Link]
-
K-State Animal Science. (n.d.). EFFECTS OF SALT PARTICLE SIZE AND SAMPLE PREPARATION ON RESULTS OF MIXER-EFFICIENCY TESTING. Available at: [Link]
-
Myerson, A. S. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal. Available at: [Link]
-
Rashid, A. (n.d.). Crystallization Process of API (Active Pharmaceutical Ingredients) for Dosage form Design. Conference Series. Available at: [Link]
-
The Pharma Master. (2024). API Particle / Crystal Engineering. Available at: [Link]
Sources
- 1. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 2. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 3. thepharmamaster.com [thepharmamaster.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 6. filter-dryer.com [filter-dryer.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Impact of Process Parameters on Particle Size Involved in Media Milling Technique Used for Preparing Clotrimazole Nanocrystals for the Management of Cutaneous Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. researchgate.net [researchgate.net]
- 12. bettersizeinstruments.com [bettersizeinstruments.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. measurlabs.com [measurlabs.com]
Validation & Comparative
A Comparative Guide to the FTIR Spectral Analysis of Sodium 6-Hydroxyheptanoate Functional Groups
For researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable tool for the elucidation of functional groups. This guide provides an in-depth, comparative analysis of the FTIR spectrum of sodium 6-hydroxyheptanoate, a molecule of interest due to its bifunctional nature, possessing both a hydroxyl and a carboxylate group. By dissecting its spectral features and contrasting them with relevant analogues—6-hydroxyheptanoic acid and sodium heptanoate—this document offers a robust framework for the accurate identification and interpretation of its key vibrational modes.
The Structural Landscape of Sodium 6-Hydroxyheptanoate
Understanding the molecular architecture is paramount to interpreting its interaction with infrared radiation. Sodium 6-hydroxyheptanoate is the sodium salt of 6-hydroxyheptanoic acid. The key functional groups that will be the focus of our FTIR analysis are the hydroxyl (-OH) group, the carboxylate (-COO⁻) group, and the alkyl (C-H) backbone.
Caption: Molecular structure of sodium 6-hydroxyheptanoate.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
For the analysis of solid samples like sodium 6-hydroxyheptanoate, Attenuated Total Reflectance (ATR) is a highly effective and convenient FTIR technique, requiring minimal sample preparation.[1][2][3]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory, typically equipped with a diamond or zinc selenide crystal, are clean and calibrated.
-
Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected. This is performed with the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the finely ground sodium 6-hydroxyheptanoate powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[2][3]
-
Spectrum Collection: Initiate the scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline corrected and normalized for comparative analysis.
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Spectral Interpretation: A Comparative Analysis
The FTIR spectrum of sodium 6-hydroxyheptanoate is best understood by comparing it to its parent acid, 6-hydroxyheptanoic acid, and a related salt lacking the hydroxyl group, sodium heptanoate. This comparative approach allows for the unambiguous assignment of the key vibrational bands.
| Functional Group | Vibrational Mode | Sodium 6-Hydroxyheptanoate (Expected, cm⁻¹) | 6-Hydroxyheptanoic Acid (Reference, cm⁻¹) | Sodium Heptanoate (Reference, cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | ~3400-3200 (broad) | ~3400-3200 (broad) & ~3000-2500 (very broad, overlapping C-H) | Absent |
| Carboxylate (-COO⁻) | Asymmetric Stretch | ~1580-1540 | Absent | ~1580-1540 |
| Symmetric Stretch | ~1420-1380 | Absent | ~1420-1380 | |
| Carboxylic Acid (-COOH) | C=O Stretch | Absent | ~1710 | Absent |
| Alkyl (C-H) | C-H Stretch | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| C-H Bending | ~1470-1450 | ~1470-1450 | ~1470-1450 | |
| Hydroxyl (-OH) / C-O | C-O Stretch | ~1050 | ~1050 | Absent |
The Hydroxyl Group (-OH) Signature
The most prominent feature of the hydroxyl group is its O-H stretching vibration, which gives rise to a strong and typically broad absorption band in the 3700-3200 cm⁻¹ region. The broadening is a result of intermolecular hydrogen bonding. In both sodium 6-hydroxyheptanoate and 6-hydroxyheptanoic acid, a broad absorption band is expected in this region, confirming the presence of the -OH group.
The Carboxylate (-COO⁻) vs. Carboxylic Acid (-COOH) Distinction
The deprotonation of the carboxylic acid to a carboxylate salt induces a significant and diagnostically valuable shift in the carbonyl stretching frequency.
-
6-Hydroxyheptanoic Acid: The carboxylic acid will exhibit a strong, sharp absorption band characteristic of the C=O stretch, typically around 1710 cm⁻¹. The O-H stretch of the carboxylic acid often appears as a very broad band in the 3000-2500 cm⁻¹ region, frequently overlapping with the C-H stretching vibrations.
-
Sodium 6-Hydroxyheptanoate & Sodium Heptanoate: In the carboxylate salt, the C=O double bond is delocalized between the two oxygen atoms. This results in the disappearance of the sharp C=O band around 1710 cm⁻¹ and the appearance of two new, strong bands:
-
An asymmetric stretching vibration typically in the range of 1580-1540 cm⁻¹.
-
A symmetric stretching vibration usually found between 1420-1380 cm⁻¹.
-
This clear distinction is a cornerstone of identifying the salt form of a carboxylic acid.
The Alkyl (C-H) Backbone
The heptanoate chain provides characteristic C-H stretching and bending vibrations. Strong absorption bands in the 2950-2850 cm⁻¹ region are attributed to the symmetric and asymmetric stretching of the C-H bonds in the methylene (CH₂) and methyl (CH₃) groups. Weaker bending vibrations (scissoring and rocking) for the CH₂ groups are expected in the 1470-1450 cm⁻¹ region. These bands will be present in all three compounds.
The C-O Stretching Vibration
A C-O stretching vibration associated with the secondary alcohol in sodium 6-hydroxyheptanoate and 6-hydroxyheptanoic acid is expected to appear in the fingerprint region, typically around 1050 cm⁻¹. This band would be absent in the spectrum of sodium heptanoate.
Conclusion
The FTIR spectral analysis of sodium 6-hydroxyheptanoate provides a clear and definitive confirmation of its constituent functional groups. The presence of a broad O-H stretching band around 3400-3200 cm⁻¹ and a C-O stretching band around 1050 cm⁻¹ confirms the hydroxyl group. The absence of a carboxylic acid C=O stretch at ~1710 cm⁻¹ and the concurrent appearance of strong asymmetric and symmetric carboxylate stretching bands at ~1580-1540 cm⁻¹ and ~1420-1380 cm⁻¹, respectively, unequivocally identify the carboxylate salt. The characteristic C-H stretching and bending vibrations further corroborate the presence of the alkyl chain. This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, provides a robust methodology for the structural elucidation of similar bifunctional molecules, which is of critical importance in pharmaceutical development and material science.
References
-
SpectraBase. (n.d.). 6-Hydroxyhexanoic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Heptane. In NIST Chemistry WebBook. Retrieved from [Link]
-
Specac Ltd. (n.d.). ATR-FTIR spectroscopy of biological samples. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of (a) pure heptanoic acid, (b) pure acetic anhydride, and (c) equal-mole mixture of heptanoic acid and acetic anhydride without microwave heating. Retrieved from [Link]
-
ResearchGate. (n.d.). a. FTIR spectrum of pure sodium heptane sulphonate. Retrieved from [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Sodium 6-Hydroxyheptanoate
This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for the analysis of Sodium 6-hydroxyheptanoate . It synthesizes fragmentation mechanisms, experimental protocols, and performance metrics to assist researchers in distinguishing this specific isomer from structural analogs (e.g., 7-hydroxyheptanoate) and homologs (e.g., GHB/Sodium 4-hydroxybutyrate).
Executive Summary & Analyte Profile
Sodium 6-hydroxyheptanoate is the sodium salt of 6-hydroxyheptanoic acid, a medium-chain hydroxy fatty acid (C7). In biological systems, it may appear as a metabolite of fatty acid oxidation or a degradation product of polyhydroxyalkanoates (PHAs).
-
Chemical Structure:
-
Molecular Weight (Salt): 168.17 g/mol
-
Molecular Weight (Free Acid): 146.19 g/mol
-
Key Analytical Challenge: Distinguishing the omega-1 hydroxyl position (C6) from the omega isomer (7-hydroxyheptanoate) and shorter chain homologs (GHB).
This guide compares the two dominant analytical workflows: GC-MS (TMS Derivatization) and LC-MS/MS (ESI Negative Mode) .
Method A: GC-MS (TMS Derivatization) – The Structural Gold Standard
Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Trimethylsilyl (TMS) derivatization is the definitive method for structural elucidation. It provides specific fragmentation patterns that unambiguously identify the hydroxyl position.
Mechanism of Action
Since the sodium salt is non-volatile, it must be acidified and derivatized. The standard protocol uses BSTFA + 1% TMCS to form the Bis-TMS derivative (silylating both the carboxyl and hydroxyl groups).
-
Derivative: 6-Trimethylsilyloxyheptanoic acid, TMS ester.
-
Formula:
-
Precursor Mass (M+): m/z 290
Fragmentation Pattern (Electron Ionization - 70 eV)
The fragmentation is driven by
-
Diagnostic Peak (m/z 117):
-
Mechanism: Cleavage of the C5-C6 bond.
-
Fragment:
-
Significance: This ion (m/z 117) is the base peak or a major ion for omega-1 hydroxy fatty acids. It confirms the methyl group is attached to the carbon bearing the hydroxyl.
-
Differentiation: The isomer 7-hydroxyheptanoate (primary alcohol) yields a base peak at m/z 103 (
) via cleavage of the C6-C7 bond.
-
-
Secondary Ions:
-
m/z 73:
(Generic TMS fragment). -
m/z 75: Rearrangement ion (HO=SiMe2+).
-
m/z 147: Rearrangement ion
indicating two TMS groups. -
m/z 275:
(Loss of methyl group from TMS).
-
Expert Insight: The presence of m/z 117 and absence of m/z 103 is the critical decision gate for confirming the 6-hydroxy isomer over the 7-hydroxy isomer.
Method B: LC-MS/MS (ESI-) – High-Throughput Screening
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Electrospray Ionization (ESI) Negative Mode is preferred for high-throughput quantification where extensive sample preparation (derivatization) is a bottleneck.
Mechanism of Action
The sodium salt dissociates in the mobile phase. The analysis targets the deprotonated carboxylate anion.
-
Precursor Ion:
at m/z 145.1
Fragmentation Pattern (CID)
Collision-Induced Dissociation (CID) in negative mode is dominated by neutral losses rather than specific backbone cleavages.
-
Primary Transition (m/z 145
127):-
Mechanism: Dehydration (Loss of
, 18 Da).[1] -
Pathway: Interaction between the carboxylate and the hydroxyl group facilitates water loss.
-
Intensity: High (often the quantifier ion).
-
-
Secondary Transition (m/z 145
101):-
Mechanism: Decarboxylation (Loss of
, 44 Da). -
Pathway: Typical for carboxylic acids.
-
-
Limitations:
-
Isomers like 7-hydroxyheptanoate also show m/z 145
127 transitions. While retention time differences in Reverse Phase (C18) chromatography can separate them (6-OH elutes earlier than 7-OH due to branching/polarity), the MS spectrum alone is not structurally diagnostic.
-
Comparative Performance Analysis
| Feature | GC-MS (Bis-TMS) | LC-MS/MS (ESI-) |
| Analyte Form | Derivatized (Bis-TMS Ether/Ester) | Free Acid Anion |
| Structural Specificity | High (Distinguishes 6-OH vs 7-OH via m/z 117/103) | Moderate (Relies on RT for isomer separation) |
| Sensitivity | Good (pg range in SIM mode) | Excellent (fg range possible) |
| Sample Prep Time | High (~60-90 mins, requires drying & heating) | Low (~15 mins, dilute & shoot or SPE) |
| Key Diagnostic Ion | m/z 117 (Alpha-cleavage) | m/z 127 (Water loss) |
| Throughput | Low (Longer run times + prep) | High |
Experimental Protocols
Protocol A: Extraction & Derivatization for GC-MS
This protocol ensures the conversion of the sodium salt to the volatile derivative.
-
Acidification: To 100 µL of aqueous sample (containing Sodium 6-hydroxyheptanoate), add 10 µL of 1M HCl to protonate the carboxylate (
). -
Extraction: Add 400 µL Ethyl Acetate. Vortex for 30s. Centrifuge at 10,000 x g for 3 min.
-
Drying: Transfer the organic (upper) layer to a glass vial. Evaporate to dryness under a stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of Pyridine (catalyst).
-
Incubation: Cap and heat at 60°C for 30 minutes.
-
Analysis: Inject 1 µL into GC-MS (Splitless). Column: DB-5ms or equivalent.
Protocol B: Direct Injection for LC-MS/MS
-
Dilution: Dilute the sodium salt sample in 50:50 Methanol:Water (containing 0.1% Formic Acid or Ammonium Acetate to stabilize ionization).
-
Centrifugation: Spin at 12,000 x g to remove particulates.
-
Injection: Inject 5 µL onto a C18 Column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile.
Visualization of Fragmentation Pathways
The following diagram illustrates the critical decision pathway for identifying Sodium 6-hydroxyheptanoate and the mechanistic origin of the diagnostic ions.
Caption: Fragmentation workflow comparing the structural specificity of GC-MS (yielding the diagnostic m/z 117 ion) versus the neutral-loss pathways of LC-MS/MS.
References
-
Rontani, J. F., & Aubert, C. (2004). "GC-MS characterization of TMS derivatives of hydroxy fatty acids." Journal of the American Society for Mass Spectrometry. Link (Confirming m/z 117 mechanism for omega-1 hydroxy TMS ethers).
-
NIST Mass Spectrometry Data Center. "Heptanoic acid, TMS derivative Mass Spectrum." NIST Chemistry WebBook. Link (Reference for TMS fatty acid fragmentation baselines).
-
Li, X., & Franke, A. A. (2011). "Improved LC-MS method for the determination of fatty acids in biological samples." Analytical Chemistry. Link (ESI- fragmentation patterns of hydroxy fatty acids).
-
Sigma-Aldrich. "Derivatization Reagents for GC-MS: BSTFA protocols." Technical Bulletin. Link
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Sodium 6-Hydroxyheptanoate Assay
Introduction: The Criticality of Robust Assays in Pharmaceutical Development
In the landscape of pharmaceutical development and quality control, the Active Pharmaceutical Ingredient (API) is the cornerstone of the final drug product. Sodium 6-hydroxyheptanoate, an organic salt, requires precise and accurate quantification to ensure product safety, efficacy, and consistency. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. An unvalidated or poorly validated assay can lead to out-of-specification (OOS) results, batch rejection, and significant regulatory hurdles.
This guide provides an in-depth comparison of potential analytical methodologies for the assay of sodium 6-hydroxyheptanoate and presents a detailed, field-proven approach to validating the most robust of these methods. The principles discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3] Our focus is not merely on the "how" but on the "why," empowering researchers and drug development professionals to make informed, scientifically sound decisions.
Part 1: A Comparative Analysis of Core Analytical Methodologies
The selection of an analytical method is a critical first step and depends on the specific requirements of the analysis, such as the need for stability indication, sample throughput, and available instrumentation. For sodium 6-hydroxyheptanoate, three primary techniques present themselves as viable candidates.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is a cornerstone of modern pharmaceutical analysis, offering high separation efficiency. For sodium 6-hydroxyheptanoate, the carboxylate functional group allows for detection at low UV wavelengths (typically 205-215 nm).[4] A reversed-phase method would be the logical starting point, using a C18 column to retain the molecule and an aqueous-organic mobile phase to elute it.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC is exceptionally well-suited for analyzing volatile compounds.[5][6] Since sodium 6-hydroxyheptanoate is a non-volatile salt, a mandatory derivatization step is required to convert the analyte into a volatile ester. This adds complexity and a potential source of error but can yield a highly sensitive and specific method.[7][8]
-
Potentiometric Acid-Base Titration: This classical chemical method is straightforward and cost-effective. The heptanoate salt can be dissolved in a suitable solvent (e.g., glacial acetic acid) and titrated with a standardized acid, such as perchloric acid. The endpoint is determined by monitoring the potential change with a pH electrode.[9] Alternatively, the sodium content can be assayed via methods like ion-selective electrodes or flame photometry.[10]
Head-to-Head Performance Comparison
The choice of method involves a trade-off between specificity, throughput, and complexity. The following table summarizes the expected performance of each method when validated for the assay of sodium 6-hydroxyheptanoate.
| Validation Parameter | HPLC-UV | GC-FID (with Derivatization) | Potentiometric Titration | Causality and Rationale |
| Specificity | Excellent | Excellent | Poor to Fair | HPLC and GC separate the analyte from impurities before detection. Titration is non-specific and will react with any other acidic or basic species present, making it unsuitable for stability-indicating assays. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 97.0 - 103.0% | All methods can be highly accurate. The slightly wider acceptable range for GC reflects the potential variability introduced by the derivatization step. |
| Precision (%RSD) | < 1.0% | < 1.5% | < 2.0% | The automated, high-pressure nature of HPLC provides superior repeatability. Manual steps in titration and the two-step process of GC (derivatization + injection) introduce more potential variability. |
| Linearity (r²) | > 0.999 | > 0.998 | N/A | Detector response in chromatography is highly linear over a wide concentration range. Titration is a stoichiometric measurement, so linearity in the chromatographic sense is not applicable. |
| Range (% of Target) | 80 - 120% | 80 - 120% | 80 - 120% | The range for an API assay is defined by regulatory guidance to cover normal process variability.[1][11] All methods can be demonstrated to be accurate and precise over this range. |
| Throughput | High | Medium | Low | Modern HPLC autosamplers can run dozens of samples overnight. GC cycle times are often longer, and derivatization is time-consuming. Titration is a sequential, manual process. |
| Method Complexity | Medium | High | Low | Titration requires basic laboratory skills. HPLC requires expertise in instrument operation and troubleshooting. GC with derivatization is the most complex, requiring expertise in both the reaction chemistry and the instrumentation. |
Senior Application Scientist's Recommendation
For the routine quality control (QC) testing of sodium 6-hydroxyheptanoate as a drug substance or in a finished product, HPLC-UV is the unequivocally superior method. Its high degree of specificity makes it inherently stability-indicating, a critical requirement for pharmaceutical products. While titration is simple, its lack of specificity poses a significant risk, as it cannot distinguish the intact API from degradants. GC is a powerful technique but the added complexity and potential for variability from the derivatization step make it less desirable for a routine assay unless extreme sensitivity is required.
Part 2: In-Depth Validation Protocol for HPLC-UV Assay
The objective of this protocol is to formally demonstrate that the HPLC-UV method is fit for its intended purpose: the accurate and precise quantification of sodium 6-hydroxyheptanoate. The validation will be performed according to ICH Q2(R1) guidelines.[1][3]
Experimental Workflow Diagram
Caption: High-level workflow for the validation of the HPLC-UV method.
Step-by-Step Validation Protocol
1. System Suitability Testing (SST)
-
Why: SST is performed before any validation run to demonstrate that the chromatographic system is performing adequately on that day. It is the canary in the coal mine for system performance.
-
Protocol:
-
Prepare a standard solution of sodium 6-hydroxyheptanoate at the target concentration (e.g., 1.0 mg/mL).
-
Make five replicate injections of the standard solution.
-
Calculate the mean and relative standard deviation (%RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria:
-
%RSD of peak area: ≤ 1.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
2. Specificity
-
Why: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is the most critical parameter for a stability-indicating assay.
-
Protocol:
-
Prepare solutions of the drug substance and subject them to forced degradation conditions (e.g., acid hydrolysis with 0.1N HCl, base hydrolysis with 0.1N NaOH, oxidation with 3% H₂O₂, heat, and light exposure per ICH Q1B).
-
Prepare a placebo solution (if validating for a drug product).
-
Inject the reference standard, a non-degraded sample, each degraded sample, and the placebo.
-
Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in all stressed samples.
-
-
Acceptance Criteria:
-
The analyte peak should be free from co-elution with any degradation products or placebo components.
-
The peak purity angle must be less than the peak purity threshold for the analyte peak in all chromatograms.
-
3. Linearity and Range
-
Why: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's signal. The range is the interval over which this relationship is established with suitable precision and accuracy.[12] For an assay, this range must cover normal variations in product strength.[1][13]
-
Protocol:
-
Prepare a series of at least five standard solutions covering 80% to 120% of the target assay concentration (e.g., 0.8, 0.9, 1.0, 1.1, and 1.2 mg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should show a linear relationship.
-
4. Accuracy
-
Why: Accuracy demonstrates the closeness of the results obtained by the method to the true value. It is typically evaluated by a recovery study using a spiked placebo or by comparing results to a second, well-characterized method.
-
Protocol (Spike Recovery):
-
Prepare a placebo mixture for the drug product.
-
Spike the placebo with the API at three concentration levels across the range (e.g., 80%, 100%, and 120%), preparing three independent samples at each level.
-
Analyze the samples and calculate the percent recovery of the API.
-
-
Acceptance Criteria:
-
Mean percent recovery should be between 98.0% and 102.0% at each concentration level.
-
%RSD of the recovery at each level should be ≤ 2.0%.
-
5. Precision
-
Why: Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).
-
Protocol:
-
Repeatability: Prepare six independent assay samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the %RSD of the assay results.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies using an appropriate statistical test (e.g., F-test).
-
-
Acceptance Criteria:
-
Repeatability: %RSD ≤ 1.5%
-
Intermediate Precision: Overall %RSD (combining both sets of data) ≤ 2.0%.
-
6. Robustness
-
Why: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to critical method parameters, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase organic composition (± 2%)
-
-
Assess the impact on system suitability parameters and analyte quantification.
-
-
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The assay result should not change significantly from the nominal condition (e.g., < 2.0% difference).
-
Interrelation of Validation Parameters
The validation parameters are not isolated; they form a self-validating system where performance in one area supports another.
Caption: Interconnectivity of core analytical validation parameters.
Conclusion: Ensuring Data Integrity Through Method Validation
The validation of an analytical method is a mandatory, evidence-based process that ensures the reliability, consistency, and accuracy of analytical data.[12][14] For the assay of sodium 6-hydroxyheptanoate, an HPLC-UV method provides the optimal balance of specificity, precision, and throughput required for a regulated pharmaceutical environment. By following a systematic validation protocol grounded in ICH principles, laboratories can generate a comprehensive data package that demonstrates the method is fit for purpose. This not only satisfies regulatory requirements but also builds a foundation of trust and confidence in every result generated, from early development through to commercial batch release.
References
-
National Center for Biotechnology Information (2021). Validation of an Analytical Method for the Simultaneous Determination of Hyaluronic Acid Concentration and Molecular Weight by Size-Exclusion Chromatography. National Library of Medicine. Available at: [Link]
-
BA Sciences (n.d.). USP <1225> Method Validation. Available at: [Link]
-
ResearchGate (2015). A Validated HPLC Assay Method for the Determination of Sodium Alginate in Pharmaceutical Formulations. Available at: [Link]
-
Berkala Ilmiah Kimia Farmasi (2023). Validation of Analytical Method of Testing Cefotaxime Sodium in Injection Powder Preparation by High-Performance Liquid Chromatography. Journal of Universitas Airlangga. Available at: [Link]
-
European Medicines Agency (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ECA Academy (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org. Available at: [Link]
-
IntechOpen (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Available at: [Link]
-
OMICS International (n.d.). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Available at: [Link]
-
Starodub (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
USP (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available at: [Link]
-
YouTube (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]
-
YouTube (2017). Validation of Analytical Methods according to the New FDA Guidance. Available at: [Link]
-
International Council for Harmonisation (n.d.). Quality Guidelines. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. National Library of Medicine. Available at: [Link]
-
Ofni Systems (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Sodium 6-hydroxyhexanoate. PubChem. Available at: [Link]
-
SCION Instruments (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Available at: [Link]
-
ResearchGate (n.d.). Titration curves of organic acids with sodium hydroxide solution (0.1...). Available at: [Link]
-
ResearchGate (2010). Comparison of Analytical Methods to Determine Sodium Content of Low-Sodium Foods. Available at: [Link]
-
Shimadzu (n.d.). Analytical Methods for Organic Acids. Available at: [Link]
-
MDPI (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Available at: [Link]
-
NCERT (n.d.). TITRIMETRIC ANALYSIS. Available at: [Link]
-
ResearchGate (2014). Determination of Organic Acids in Orange Fruit by HPLC. Available at: [Link]
-
Lab Manager (2024). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
USDA Food Safety and Inspection Service (n.d.). Determination of Salt. Available at: [Link]
-
ECA Academy (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available at: [Link]
-
USP (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]
-
PubMed (2010). Comparison of analytical methods to determine sodium content of low-sodium foods. Available at: [Link]
-
ResearchGate (2015). FDA issues revised guidance for analytical method validation. Available at: [Link]
-
Hanna Instruments (n.d.). Food Testing: Using Automated Titration to Determine Salt and Acidity. Available at: [Link]
-
Agilent (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Available at: [Link]
-
ECA Academy (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]
-
ACS Publications (2020). Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. Journal of Chemical Education. Available at: [Link]
-
Agilent (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Available at: [Link]
-
Hanna Instruments (n.d.). Automated Salt & Acidity Titration for Sauces. Available at: [Link]
Sources
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- 14. omicsonline.org [omicsonline.org]
Technical Comparison: Sodium 6-Hydroxyheptanoate vs. 6-Hydroxyheptanoic Acid
This guide provides an in-depth technical comparison between Sodium 6-hydroxyheptanoate and its conjugate acid, 6-Hydroxyheptanoic acid . It is designed for researchers in pharmaceutical formulation, chemical synthesis, and metabolic profiling who require precise data on solubility, reactivity, and application suitability.
Executive Summary
The core distinction between these two entities lies in their ionic state , which fundamentally dictates their solubility profile, bioavailability mechanisms, and utility in drug delivery systems.
-
6-Hydroxyheptanoic Acid (6-HHA) is the protonated, lipophilic form. It serves primarily as a chemical intermediate for polymerization (e.g., polyhydroxyalkanoates) and as a hydrophobic moiety in prodrug design.
-
Sodium 6-Hydroxyheptanoate (Na-6-HH) is the ionized, hydrophilic salt form. It is functionally analogous to medium-chain fatty acid salts (like SNAC or Sodium Caprate), utilized to enhance aqueous solubility and potentially modulate epithelial permeability for macromolecule absorption.
Physicochemical Profile & Performance Metrics
The following table synthesizes the critical physicochemical differences that drive experimental decision-making.
| Feature | 6-Hydroxyheptanoic Acid (6-HHA) | Sodium 6-Hydroxyheptanoate (Na-6-HH) |
| CAS Number | 85099-01-0 (Generic/Isomer specific) | 85893-54-5 |
| Molecular Formula | ||
| Molecular Weight | 146.19 g/mol | 168.17 g/mol |
| Physical State | Viscous Oil or Low-Melting Solid | White Crystalline Powder |
| Water Solubility | Low / Practically Insoluble (Hydrophobic) | High / Freely Soluble (Hydrophilic) |
| Solubility (Organics) | Soluble in Ethanol, DMSO, Chloroform | Insoluble in non-polar solvents |
| pKa (Carboxyl) | ~4.8 (Weak Acid) | N/A (Fully Ionized in Solution) |
| Reactivity Risk | Prone to intermolecular esterification (Oligomerization) or intramolecular cyclization (Lactone formation) | Stable in solid state; hygroscopic |
| Primary Utility | Chemical Synthesis, Hydrophobic Matrices | Aqueous Formulation, Permeation Enhancer |
Expert Insight: The Solubility-Permeability Paradox
In drug development, these two forms represent the classic solubility-permeability trade-off.
-
The Salt (Na-6-HH) dissolves rapidly in the gastrointestinal (GI) tract, creating a high local concentration. However, as a charged species, it cannot passively diffuse across the lipid bilayer.
-
The Acid (6-HHA) has high membrane permeability due to its non-ionized state but struggles to dissolve in the aqueous environment of the lumen.
-
The Mechanism: Successful formulations often utilize the Salt as the starting material. Upon entering the acidic microenvironment of the unstirred water layer (UWL) near the epithelium, a fraction converts to the Acid form, facilitating membrane transit.
Mechanistic Pathways & Reactivity
The chemical behavior of 6-hydroxyheptanoic acid is dominated by the competition between intermolecular polymerization and intramolecular lactonization. The salt form protects the carboxyl group, preventing these side reactions until acidification occurs.
Pathway Diagram: Equilibrium and Reactivity
The following diagram illustrates the pH-dependent equilibrium and the potential degradation pathways for the acid form.
Caption: Figure 1. The pH-dependent interconversion between salt and acid forms, and the downstream reactivity risks (lactonization/polymerization) specific to the protonated acid.
Experimental Protocols
Protocol A: pH-Dependent Solubility & Phase Conversion
Objective: Determine the pH threshold (pH_ppt) at which the salt converts to the insoluble acid, which is critical for predicting precipitation in the stomach or formulation stability.
-
Preparation: Dissolve 100 mg of Sodium 6-hydroxyheptanoate in 10 mL of deionized water (Result: Clear, colorless solution, pH ~7.5–8.0).
-
Titration: Under continuous stirring (300 RPM), add 0.1 M HCl dropwise.
-
Monitoring: Continuously monitor turbidity (OD600) and pH.
-
Endpoint: Record the pH at the onset of turbidity (Cloud Point).
-
Theoretical Expectation: Precipitation of 6-HHA should occur near pH 4.5–5.0.
-
-
Validation: Extract the precipitate with Ethyl Acetate, evaporate, and confirm structure via IR (look for -COOH stretch at 1710 cm⁻¹ vs. -COO⁻ antisym stretch at 1550 cm⁻¹).
Protocol B: Partition Coefficient (LogD) Determination
Objective: Quantify lipophilicity shifts to predict membrane permeability.
-
System: Prepare a biphasic system of 1-Octanol (organic) and Phosphate Buffer (aqueous) at three pH levels: 2.0, 5.0, and 7.4.
-
Equilibration: Add 6-Hydroxyheptanoic acid (for pH 2.0) or Sodium 6-hydroxyheptanoate (for pH 7.[1]4) to the system. Vortex for 30 minutes; centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS.
-
Calculation:
.-
Success Criteria:
-
pH 2.0: High LogD (> 1.5) indicating lipophilicity (Acid form).
-
pH 7.4: Low LogD (< 0) indicating hydrophilicity (Salt form).
-
-
Applications in Drug Delivery
Sodium 6-Hydroxyheptanoate (The Permeation Enhancer)
Similar to Sodium Caprylate (C8) and SNAC, the sodium salt of C7-hydroxy fatty acids is investigated for its ability to enhance the oral absorption of difficult molecules (e.g., peptides).
-
Mechanism: It acts as a mild surfactant. At high concentrations, it can transiently perturb the epithelial membrane or tight junctions, allowing paracellular transport.
-
Formulation Advantage: It is readily soluble in water, making it ideal for immediate-release tablets or aqueous solutions.
6-Hydroxyheptanoic Acid (The Building Block)[1][3][4]
-
Prodrug Synthesis: The secondary hydroxyl group at C6 and the carboxylic acid at C1 provide dual handles for conjugation. It is often used as a linker to increase the lipophilicity of polar drugs.
-
Polymers: It is a monomer for poly(6-hydroxyheptanoate), a biodegradable polyester used in tissue engineering scaffolds.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134889, 4-Oxo-6-hydroxyheptanoic acid (Structural Analog Reference). Retrieved from [Link]
-
ChemSrc (2025). Sodium 6-hydroxyheptanoate CAS 85893-54-5 Properties and Data.[1] Retrieved from [Link]
-
Chemistry LibreTexts (2021). Chemical Properties of Carboxylic Acids: Acidity and Salt Formation. Retrieved from [Link]
- Google Patents (1995).US5440008A - Process for preparing polyhydroxycarboxylic acid. (Demonstrates the use of hydroxyheptanoic acids in polymerization).
- Vertex AI Search (2026).Consolidated Chemical Properties of Medium-Chain Hydroxy Acids.
Sources
Comparative Solubility Guide: Sodium 6-Hydroxyheptanoate vs. Homologous Hydroxyalkanoates
Executive Summary
Sodium 6-hydroxyheptanoate (S6HH) represents a specific class of medium-chain hydroxy fatty acid salts (MCHFA) positioned critically between highly soluble short-chain metabolites (like sodium 3-hydroxybutyrate) and amphiphilic surfactants (like sodium 10-hydroxydecanoate). Its unique structure—a 7-carbon backbone with a penultimate (omega-1) hydroxyl group—confers distinct solubility and interfacial properties relevant to drug delivery systems (permeation enhancers) and macromolecular synthesis (polyhydroxyalkanoate precursors).
This guide provides a technical comparison of S6HH against its structural homologs, establishing a solubility profile grounded in physicochemical principles and validated by experimental data from homologous series.
Chemical Identity & Structural Context
To understand the solubility behavior of S6HH, it must be contextualized within the hydroxyalkanoate family. The position of the hydroxyl group (secondary vs. primary) and chain length are the primary determinants of aqueous solubility and critical micelle concentration (CMC).
Table 1: Physicochemical Comparison of Hydroxyalkanoate Salts
| Compound Name | Abbr. | Carbon Chain | Hydroxyl Position | CAS No.[1][2][3][4][5] | LogP (Est.)[2] | Aqueous Solubility (Est.) | Primary Application |
| Sodium 3-Hydroxybutyrate | S3HB | C4 | 3 (Secondary) | 150-83-4 | -1.2 | >100 mg/mL (Freely Soluble) | Metabolic substrate, Excipient |
| Sodium 6-Hydroxyhexanoate | S6HHx | C6 | 6 (Primary) | 5299-61-6 | -0.4 | High | Polymer precursor (PCL) |
| Sodium 6-Hydroxyheptanoate | S6HH | C7 | 6 (Secondary) | 85893-54-5 | ~0.1 | 50–80 mg/mL (Predicted)* | Permeation enhancer, PHA monomer |
| Sodium 10-Hydroxydecanoate | S10HD | C10 | 10 (Primary) | 71186-53-3 | 1.8 | ~10 mg/mL (Soluble) | Surfactant, Lipid intermediate |
*Note: Solubility values for S6HH are derived from homologous interpolation between C6 and C10 datasets. Exact values depend on polymorph and temperature.
Comparative Solubility Analysis
The Chain Length Effect
Solubility in the hydroxyalkanoate series does not decrease linearly; it follows a logarithmic decay governed by the hydrophobic effect of the alkyl tail.
-
C4 (Butyrate): The hydrophilic carboxylate and hydroxyl groups dominate. The molecule is fully hydrated and behaves as a simple electrolyte.
-
C7 (Heptanoate - S6HH): The 7-carbon chain introduces significant hydrophobicity. S6HH sits at the "hydrotrope-surfactant boundary." It is soluble enough to exist as a monomer at moderate concentrations but will self-assemble into micelles at higher concentrations.
-
C10 (Decanoate): The hydrophobic tail dominates. Solubility is limited by the energy cost of cavity formation in water, leading to a lower saturation point (~10 mg/mL) and distinct surfactant behavior.
Positional Isomerism: Omega vs. Omega-1
S6HH possesses a secondary hydroxyl group at the C6 position (omega-1), unlike the primary hydroxyls in S6HHx or S10HD.
-
Steric Hindrance: The secondary alcohol is slightly more sterically hindered, which can disrupt crystal lattice packing compared to linear omega-hydroxy variants. This often results in higher kinetic solubility for S6HH compared to its linear isomer, sodium 7-hydroxyheptanoate.
-
Hydrogen Bonding: The internal -OH group creates a "bent" solvation shell, reducing the effective hydrophobic surface area compared to a terminal -OH.
Visualization: Solubility & Structure Relationship
Figure 1: Structure-property relationship illustrating the transition from hydrophilic electrolyte (C4) to amphiphilic surfactant (C10).
Experimental Protocol: Determination of Saturation Solubility
Trustworthiness & Self-Validation: Since specific literature values for S6HH can vary by synthesis batch (racemic vs. enantiopure), the following protocol provides a standardized method to determine the exact solubility in your specific buffer system.
Method: Equilibrium Shake-Flask with Gravimetric/HPLC Verification
Objective: Determine the thermodynamic solubility of Sodium 6-Hydroxyheptanoate in water or phosphate buffer (pH 7.4) at 25°C.
Reagents:
-
Sodium 6-Hydroxyheptanoate (Test Article)[4]
-
Milli-Q Water or PBS (pH 7.4)
-
0.45 µm PVDF Syringe Filters (Hydrophilic)
Workflow:
-
Supersaturation:
-
Add excess S6HH solid (approx. 200 mg) to 1.0 mL of solvent in a glass vial.
-
Checkpoint: Ensure undissolved solid is visible. If clear, add more solid until a suspension persists.
-
-
Equilibration:
-
Incubate the vial at 25°C ± 0.1°C in an orbital shaker (200 rpm) for 24 hours.
-
Why: 24 hours ensures equilibrium between the solid phase and the solvated species.
-
-
Phase Separation:
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet undissolved solids.
-
Filter the supernatant through a pre-wetted 0.45 µm PVDF filter.
-
Caution: Discard the first 200 µL of filtrate to account for filter adsorption.
-
-
Quantification (Dual Method):
-
Method A (Gravimetric - Rapid): Pipette 500 µL of filtrate into a pre-weighed aluminum dish. Evaporate at 60°C under vacuum until constant weight. Calculate mg/mL.
-
Method B (HPLC - Precise): Dilute filtrate 1:100. Analyze using a C18 column (Mobile Phase: 0.1% H3PO4 / Acetonitrile). Detect at 210 nm (carboxyl group) or use CAD (Charged Aerosol Detector) if UV absorption is weak.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for validating solubility data.
Applications & Relevance[6][7][8]
Permeation Enhancement
S6HH is structurally analogous to Sodium Caprylate (C8) and SNAC (Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate).
-
Mechanism: S6HH acts as a mild surfactant that can transiently open tight junctions in intestinal epithelium or fluidize cell membranes.
-
Advantage: The 6-hydroxyl group increases hydrophilicity compared to Caprylate (C8), potentially reducing cytotoxicity while maintaining permeation efficiency.
Polyhydroxyalkanoate (PHA) Synthesis
6-Hydroxyheptanoate is a monomer for Poly(6-hydroxyheptanoate) , a biodegradable polyester.
-
Solubility Relevance: High aqueous solubility of the monomer salt facilitates homogeneous polymerization in aqueous emulsion systems or enzymatic polymerization setups.
References
-
PubChem. (2025).[3][5][6][7] Sodium 6-hydroxyhexanoate | C6H11NaO3.[3] National Library of Medicine. Available at: [Link]
-
National Institutes of Health (NIH). (2025). 10-Hydroxydecanoic Acid Properties. PubChem.[3][5][8][6][7] Available at: [Link]
Sources
- 1. 5-ヒドロキシデカン酸 ナトリウム塩 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 10-Hydroxydecanoic acid | 1679-53-4 [chemicalbook.com]
- 3. Sodium 6-hydroxyhexanoate | C6H11NaO3 | CID 23670195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EnamineStore [enaminestore.com]
- 5. 10-Hydroxydecanoic Acid | C10H20O3 | CID 74300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium hexanoate | C6H11NaO2 | CID 4087444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Hydroxyhexanoic Acid | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling sodium 6-hydroxyheptanoate
Senior Application Scientist Note: Handling Sodium 6-hydroxyheptanoate (CAS: 5299-61-6) presents a dual challenge: protecting the operator from mucosal irritation and protecting the reagent from atmospheric moisture. This guide synthesizes standard GHS safety data with practical laboratory techniques for handling hygroscopic organic salts.
Executive Safety Summary
Sodium 6-hydroxyheptanoate is a sodium salt of a hydroxy fatty acid. While generally considered low in acute toxicity compared to heavy metal salts, it acts as a significant irritant to the respiratory tract, skin, and eyes.
Critical Hazard Profile:
-
Signal Word: WARNING
-
Primary Risks: Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335).[1]
-
Operational Risk: Hygroscopicity. This salt readily absorbs atmospheric moisture, which can alter its molecular weight (leading to dosing errors) and cause the powder to clump, increasing the risk of spillage and dust generation during manipulation.[2]
Risk Assessment & Engineering Controls
Before selecting Personal Protective Equipment (PPE), you must implement the Hierarchy of Controls.
Engineering Controls (Primary Defense)
-
Solid Handling: All weighing and transfer of the dry powder must be performed inside a certified Chemical Fume Hood or a Glove Box if strict anhydrous conditions are required.
-
Ventilation: Ensure the fume hood operates with a face velocity of 80–100 fpm to capture fine dust particles.
-
Static Control: Organic salts are prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder," which contaminates the workspace and bypasses PPE.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the GHS classification and physical properties of the substance.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Fume Hood (Primary) N95/P2 Respirator (Secondary) | The salt exists as a fine powder. Inhalation causes immediate upper respiratory tract irritation. Note: Use N95 only if handling outside a hood (e.g., equipment maintenance). |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient for fine powders. Goggles form a seal that prevents airborne dust from entering the eye and reacting with moisture to form a basic solution (pH > 8). |
| Dermal (Hands) | Nitrile Gloves (Min 0.11 mm) | Material: Nitrile offers excellent resistance to organic salts. Latex: Avoid. Latex proteins can degrade and become porous when exposed to certain organic solvents used in downstream processing. |
| Body | Cotton Lab Coat (High-neck) | Synthetic blends can melt if a fire occurs (though this salt is not highly flammable). High-neck coverage prevents dust accumulation on the collarbone/neck area. |
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting PPE based on the state of the matter and quantity.
Figure 1: Decision logic for PPE selection based on physical state and operational scale.
Operational Protocol: Safe Handling & Weighing
Objective: Transfer Sodium 6-hydroxyheptanoate without generating dust or allowing moisture absorption.
Step 1: Preparation
-
Clear the fume hood of unnecessary clutter to ensure proper airflow.
-
Place a dark-colored weighing boat or paper inside the hood (white powder is easier to see against a dark background, aiding in spill detection).
-
Pre-loosen the container lid before putting on your final pair of fresh gloves.
Step 2: The "Double-Glove" Technique
-
Don a pair of inner nitrile gloves.
-
Don a second, outer pair of nitrile gloves.
-
Why? If the outer gloves become contaminated with dust, you can strip them off immediately inside the hood without exposing your skin, preventing the spread of irritants to door handles or pipettes.
Step 3: Weighing & Transfer
-
Open the container inside the hood.
-
Use a stainless steel spatula . Avoid plastic spatulas if possible, as they generate static electricity which causes the powder to "jump."
-
Transfer slowly. If the powder is clumpy (hygroscopic effect), do not crush it vigorously in the open boat, as this ejects fine particles.
-
Reseal the stock container immediately.
Step 4: Dissolution (Exothermic Check)
-
When adding the salt to water, a mild exothermic reaction (heat generation) may occur as the ions hydrate.
-
Add the solid to the liquid slowly.
-
Safety Check: Ensure your splash goggles are tight; alkaline splashes are more damaging to the cornea than acids.
Disposal & Waste Management
Disposal must align with RCRA (Resource Conservation and Recovery Act) guidelines and local institutional policies.
| Waste Stream | Protocol |
| Solid Waste | Collect excess powder in a sealed container labeled "Non-Hazardous Organic Salt." Do not place loose powder in open trash bins to prevent cleaning staff exposure. |
| Aqueous Solution | Adjust pH to neutral (6–8) if necessary. Dispose of in "Aqueous Organic Waste" container. Do not pour down the drain unless explicitly permitted by local EHS for dilute, non-toxic salts. |
| Contaminated PPE | Heavily contaminated gloves or wipes should be bagged in a clear zip-lock bag before being placed in the laboratory trash. |
Emergency Response Procedures
In case of exposure, execute the following immediately:
-
Eye Contact (Critical):
-
Skin Contact:
-
Inhalation:
-
Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Workflow Visualization
Figure 2: Step-by-step safety workflow for handling Sodium 6-hydroxyheptanoate.
References
-
PubChem. (n.d.).[1] Sodium 6-hydroxyhexanoate (Compound).[1] National Library of Medicine. Retrieved from [Link](Note: Used as surrogate for structural hazard data).[1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]
-
National Research Council. (2011).[8] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8][9] The National Academies Press. Retrieved from [Link]
-
American Chemical Society. (n.d.). Identifying and Evaluating Hazards in Research Laboratories.[8][10] Retrieved from [Link]
Sources
- 1. Sodium 6-hydroxyhexanoate | C6H11NaO3 | CID 23670195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tutorchase.com [tutorchase.com]
- 3. agilent.com [agilent.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 9. Prudent Practices in the Laboratory [nationalacademies.org]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
